Propenyl ether
Description
Structure
3D Structure
Properties
CAS No. |
4696-28-0 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(E)-1-[(E)-prop-1-enoxy]prop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI Key |
ZKJNETINGMOHJG-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/O/C=C/C |
Canonical SMILES |
CC=COC=CC |
Origin of Product |
United States |
Overview of Propenyl Ether in Chemical Research
Significance and Research Landscape of Propenyl Ether
The primary significance of propenyl ethers lies in their utility as monomers in cationic polymerization. This process, often initiated by light (photopolymerization), allows for the rapid and efficient formation of polymers. These resulting polymers find extensive application in coatings, inks, and adhesives. The reactivity of the this compound double bond in the presence of a photogenerated acid facilitates the formation of cross-linked networks, leading to durable and chemically resistant materials.
The research landscape is dominated by the development of new this compound monomers and their incorporation into polymer systems. Scientists are actively exploring the synthesis of multifunctional propenyl ethers to create highly cross-linked polymers with enhanced thermal and mechanical properties. Furthermore, the copolymerization of propenyl ethers with other monomers, such as vinyl ethers, is a key area of investigation, aiming to fine-tune the characteristics of the final polymer products. The reactivity of propenyl ethers is a subject of ongoing study, with research focusing on understanding the kinetics and mechanisms of their polymerization to achieve greater control over the polymer architecture.
Historical Context of this compound Chemical Investigations
The investigation of molecules containing the this compound moiety has historical roots in the broader study of ether synthesis and rearrangement reactions. A pivotal moment in this history was the discovery of the Claisen rearrangement in 1912 by German chemist Rainer Ludwig Claisen. lookchem.comwikipedia.orgchemicalbook.com His work on the thermal rearrangement of allyl phenyl ethers to 2-allylphenols laid the groundwork for understanding the reactivity of allyl and propenyl groups attached to oxygen. lookchem.comillinois.edu
While not a direct synthesis of a stable this compound, the Claisen rearrangement proceeds through a proposed intermediate that contains a this compound-like linkage. This discovery opened the door to a deeper exploration of the chemistry of unsaturated ethers. The subsequent development of synthetic methods, most notably the isomerization of readily available allyl ethers, provided a practical route to a variety of this compound compounds. This synthetic accessibility has been crucial for their exploration and utilization in polymer chemistry and other areas of organic synthesis.
Advanced Synthetic Methodologies for Propenyl Ethers
Isomerization of Allyl Ethers to Propenyl Ethers
The most common and efficient method for synthesizing propenyl ethers is through the isomerization of the corresponding allyl ethers. This transformation involves the migration of the double bond from the terminal (allyl) position to the internal (propenyl) position. This process can be catalyzed by various reagents, including transition metal complexes and bases.
Transition Metal-Catalyzed Isomerization (e.g., Ruthenium, Iron Complexes)
Transition metal complexes are highly effective catalysts for the isomerization of allyl ethers to propenyl ethers, often providing quantitative conversion. researchgate.netresearchgate.net Ruthenium and iron complexes are among the most studied and utilized catalysts for this transformation.
Ruthenium Complexes: A variety of ruthenium complexes have been shown to be active catalysts for this isomerization. researchgate.net For instance, tris(triphenylphosphine)ruthenium(II) dichloride can quantitatively isomerize a wide range of allyl ethers into a mixture of cis and trans 1-propenyl ethers. tandfonline.com The actual catalytic species is believed to be a hydridoruthenium complex. tandfonline.com Other effective ruthenium catalysts include [RuClH(CO)(PPh₃)₃] and catalytic systems formed in situ, such as {[RuCl₂(cod)]x} with a hydride and a phosphine (B1218219). researchgate.net The isomerization of multifunctional allyl ethers catalyzed by ruthenium complexes leads to 1-propenyl ether derivatives, which are highly reactive monomers for cationic photopolymerization. researchgate.net The catalytic activity of ruthenium complexes can be influenced by the structure of the allyl substrate. bibliotekanauki.plresearchgate.net For example, in the isomerization of polyethylene (B3416737) glycol allyl ethers, [RuClH(CO)(PPh₃)₃] was found to be a highly active and selective pre-catalyst. bibliotekanauki.plresearchgate.net
Iron Complexes: Iron carbonyls, particularly pentacarbonyliron, serve as effective catalysts for the isomerization of alkyl and aryl allyl ethers to 1-propenyl ethers. researchgate.nettandfonline.com This reaction is typically carried out by refluxing the allyl ether in a basic ethanolic solution with the iron catalyst. researchgate.nettandfonline.com The active species in these reactions is thought to be the Fe(CO)₃ moiety. researchgate.net
Cobalt Complexes: Cobalt complexes have also been utilized for allyl ether isomerization. For instance, dicobaltoctacarbonyl, in the presence of a silane, can catalyze the isomerization of allyl ethers to a mixture of cis- and trans-1-propenyl ethers. rsc.org The reaction is believed to proceed through the formation of [HCo(CO)₃] which catalyzes the isomerization. rsc.org Cobalt(II)(salen) complexes have been used for the Z-selective oxidative isomerization of allyl ethers. organic-chemistry.orgorganic-chemistry.org
Iridium Complexes: Cationic iridium complexes, such as [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, activated by hydrogen, can isomerize allyl alkyl and aryl ethers to trans-propenyl ethers with high stereoselectivity (≥ 97%) and in high yields (≥ 95%) at room temperature in solvents like tetrahydrofuran (B95107) or dioxane. rsc.org
Table 1: Transition Metal Catalysts for Allyl Ether Isomerization
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Tris(triphenylphosphine)ruthenium(II) dichloride | Various allyl ethers | Mixture of cis and trans 1-propenyl ethers | Quantitative isomerization. | tandfonline.com |
| [RuClH(CO)(PPh₃)₃] | Alkyl allyl and allyl silyl (B83357) ethers | 1-Propenyl ethers | Quantitative conversion. | researchgate.net |
| Pentacarbonyliron | Alkyl and aryl allyl ethers | 1-Propenyl ethers | Requires basic ethanolic solution and reflux. | researchgate.nettandfonline.com |
| Dicobaltoctacarbonyl / Silane | Allyl ethers | Mixture of cis- and trans-1-propenyl ethers | Proceeds via [HCo(CO)₃] intermediate. | rsc.org |
| [Ir(cod)(PMePh₂)₂]PF₆ / H₂ | Allyl alkyl and aryl ethers | trans-Propenyl ethers | High stereoselectivity (≥97% trans). | rsc.org |
Base-Catalyzed Isomerization
Base-catalyzed isomerization offers an alternative to transition metal-based methods. Strong bases can effect the prototropic rearrangement of allyl ethers to their propenyl counterparts.
One effective method involves using a mixture of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This system has been shown to be significantly faster than in other solvents. acs.orgacs.org For example, the isomerization of allyl phenyl ether is about 1,400 times faster in DMSO with potassium tert-butoxide compared to the same reaction in 1,2-dimethoxyethane. acs.org
Another approach utilizes mixed alkali systems, such as potassium hydroxide (B78521)/calcium oxide (KOH/CaO), as catalysts in the absence of a solvent. tandfonline.comtandfonline.com These reactions require elevated temperatures, typically around 200°C, and can achieve up to 93% isomerization to the 1-propenyl ether within 2-3 hours. tandfonline.comtandfonline.com It is noteworthy that neither KOH nor CaO alone is effective under these conditions. tandfonline.comtandfonline.com
Lithium diisopropylamide (LDA) has also been demonstrated to be a highly effective reagent for the isomerization of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org This reaction proceeds at room temperature in tetrahydrofuran (THF) and provides nearly quantitative conversion. organic-chemistry.org The effectiveness of LDA surpasses that of potassium tert-butoxide, which often requires heating and can lead to lower yields. organic-chemistry.org
Stereoselective Control in Propenyl Ether Isomerization (E/Z Selectivity)
The stereochemistry of the resulting this compound (E/Z or trans/cis isomerism) is a critical aspect of these synthetic methods. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome.
For instance, while many ruthenium catalysts produce a mixture of E and Z isomers, specific catalytic systems can be tuned for higher selectivity. tandfonline.comoup.com The use of Ru(cod)(cot) in the presence of triethylphosphine (B1216732) has been shown to selectively isomerize 2-allylphenol (B1664045) to (Z)-2-propenylphenol with high yield (94%) and high (Z)-selectivity (97%). oup.com The choice of phosphine ligand is crucial for both reactivity and selectivity. oup.com Similarly, high E/Z selectivity in the isomerization of allyl aryl ethers has been achieved using a [RuCl₂(COD)]x + PR₃ catalytic system. researchgate.net
Base-catalyzed methods can also exhibit high stereoselectivity. The isomerization of allyl phenyl ether using potassium tert-butoxide in either dimethoxyethane or dimethyl sulfoxide yields the this compound with high cis-selectivity (97-99%). acs.org Lithium diisopropylamide (LDA) is particularly effective in promoting the formation of (Z)-propenyl ethers with very high stereoselectivity. organic-chemistry.orgorganic-chemistry.org
In contrast, certain iridium catalysts are highly selective for the formation of trans-propenyl ethers. rsc.org Cobalt pincer complexes have also been developed that can exhibit dual stereoselectivity for either the Z- or E-isomer depending on the specific ligand environment of the cobalt center. nih.gov An alkyl-type mechanism for isomerization often leads to a loss of stereoselectivity, whereas an allyl-type mechanism can allow for better control. nih.gov
Table 2: Stereoselectivity in this compound Isomerization
| Catalyst/Reagent | Substrate | Predominant Isomer | Selectivity | Reference |
|---|---|---|---|---|
| Ru(cod)(cot) / PEt₃ | 2-Allylphenol | (Z)-2-Propenylphenol | 97% Z-selectivity | oup.com |
| [RuCl₂(COD)]x + PR₃ | Allyl aryl ethers | High E or Z | High E/Z selectivity achievable. | researchgate.net |
| Potassium t-butoxide / DMSO | Allyl phenyl ether | cis-Propenyl ether | 99% cis-selectivity | acs.org |
| Lithium diisopropylamide (LDA) | Allylic ethers | (Z)-Propenyl ethers | Very high Z-selectivity. | organic-chemistry.orgorganic-chemistry.org |
| [Ir(cod)(PMePh₂)₂]PF₆ / H₂ | Allyl ethers | trans-Propenyl ethers | ≥97% trans-selectivity | rsc.org |
Solvent Effects in this compound Isomerization
The choice of solvent can have a significant impact on the rate and selectivity of the isomerization reaction. In base-catalyzed isomerizations, polar aprotic solvents like dimethyl sulfoxide (DMSO) can dramatically accelerate the reaction rate compared to less polar solvents like 1,2-dimethoxyethane. acs.orgacs.org For example, the rate of isomerization of allyl phenyl ether with potassium tert-butoxide is thousands of times faster in DMSO. acs.org The addition of tert-butyl alcohol to a system with allyl n-hexyl ether and potassium tert-butoxide in dimethoxyethane causes a very large decrease in the reaction rate. acs.org
In transition metal-catalyzed reactions, solvent effects are also important. For the Ru(cod)(cot)-catalyzed isomerization of 2-allylphenol, nonpolar solvents like hexane (B92381) and benzene (B151609) provide high yields and (Z)-selectivity, whereas solvents like THF, ether, and DMSO result in low activity and/or selectivity. oup.com Interestingly, a protic solvent like methanol (B129727) also gave a good result in this system. oup.com
Alternative Synthetic Routes to Propenyl Ethers
While the isomerization of allyl ethers is the predominant method, alternative synthetic strategies, including one-pot and multistep procedures, have also been developed.
One-Pot and Multistep Procedures for this compound Synthesis
One-pot procedures offer an efficient way to synthesize propenyl ethers directly from alcohols without isolating the intermediate allyl ether. A notable example involves combining an alcohol with allyl bromide in the presence of a base to generate the allyl ether in situ. researchgate.nettandfonline.com Subsequently, pentacarbonyliron is added to the same reaction vessel to catalyze the isomerization to the corresponding 1-propenyl ether, often in good yields. researchgate.nettandfonline.com
Multistep syntheses can be designed to achieve specific structural features or to incorporate this compound formation into a larger synthetic sequence. For instance, allyl ethers can be cleaved by conversion to propenyl ethers followed by acidic hydrolysis of the resulting enol ether, which is a useful deprotection strategy in multistep synthesis. slideserve.com Additionally, sequential reaction sequences, such as a Claisen rearrangement followed by isomerization, can be employed to create complex molecular architectures containing a this compound moiety. acs.org For example, 1-propenylnaphthols can be synthesized from 3-arylallylnaphthyl ethers through a sequential Claisen rearrangement/isomerization process using potassium carbonate as a base. acs.org
Dehydrative Allylation Routes Leading to this compound Precursors
The synthesis of allyl ethers, which serve as crucial precursors to propenyl ethers, can be achieved through dehydrative allylation. This method involves the reaction of an alcohol with an allyl alcohol, eliminating a water molecule in the process. Such routes are considered atom-economical and environmentally benign as the main byproduct is water. researchgate.netresearchgate.net Various catalytic systems have been developed to facilitate this transformation, offering pathways to mono-O-allylated diols, which are the direct precursors for hydroxyl-functionalized propenyl ethers.
Palladium-based catalysts have proven effective for direct C-O bond cleavage in allylic alcohols, enabling dehydrative etherification without the need for co-catalysts or bases. nih.gov For example, a triphenyl phosphite-palladium complex can efficiently promote the substitution reaction of allylic alcohols to yield allylic ethers in good to excellent yields. nih.gov Similarly, palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols highlights the utility of palladium in forming P-C bonds, a reaction conceptually similar to the C-O bond formation in etherification. orgsyn.org The Tsuji-Trost reaction, a palladium-catalyzed allylation of various nucleophiles, further underscores the versatility of palladium in such transformations. organic-chemistry.org
Ruthenium complexes have also been employed for the dehydrative allylation of alcohols. A notable example is the use of a [CpRu]-2-quinolinecarboxylic acid (L) catalytic system, which successfully catalyzes the dehydrative allylation of a range of alcohols, including alkyl, aryl, and multifunctional alkyl types, under solvent-free conditions and without additional activators. researchgate.net
For the specific synthesis of hydroxyalkyl allyl ethers from diols, controlling selectivity to achieve mono-allylation is critical. One approach involves the allylation of butane-1,4-diol with allyl chloride in the presence of aqueous sodium hydroxide, where reaction conditions can be tuned to favor the mono-O-allylated product, 4-allyloxybutan-1-ol. mdpi.com While not a direct dehydrative allylation with allyl alcohol, this method demonstrates the synthesis of a key precursor. More direct dehydrative methods have been explored for various alcohols, including the use of solid acid catalysts. For instance, nanoporous aluminosilicates have been used to catalyze the dehydrative etherification of glycerol (B35011) with various alcohols. scispace.com
Table 1: Selected Dehydrative Allylation Methods for Allyl Ether Precursors
| Alcohol Substrate | Allylating Agent | Catalyst System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Various Alcohols | Allylic Alcohols | Palladium-triphenyl phosphite (B83602) complex | Efficient dehydrative etherification without cocatalysts or bases. | nih.gov |
| Various Alcohols | Allylic Alcohols | [CpRu]-2-quinolinecarboxylic acid (L) | Highly chemoselective protection of hydroxyl groups under solvent-free conditions. | researchgate.net |
| Butane-1,4-diol | Allyl Chloride | Phase-Transfer Catalyst (PTC) / NaOH | Optimized conditions yield 4-allyloxybutan-1-ol with high selectivity and yield. | mdpi.com |
| Glycerol | Activated Alcohols | Nanoporous Aluminosilicates | Effective catalysis for 1-substituted glyceryl ethers. | scispace.com |
Synthesis of Hydroxyl-Functionalized Propenyl Ethers
Hydroxyl-functionalized propenyl ethers are valuable monomers, often synthesized through the isomerization of their corresponding hydroxyalkyl allyl ethers. This transformation is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective and widely studied. mdpi.com The process is atom-economical and can be conducted under solvent-free conditions, aligning with green chemistry principles. mdpi.com
The isomerization of model compounds such as 2-allyloxyethanol (B34915) and 4-allyloxybutan-1-ol has been extensively investigated. mdpi.combibliotekanauki.pl The reaction converts the allyl group (CH₂=CH-CH₂-O-) into a propenyl group (CH₃-CH=CH-O-), resulting in a mixture of (Z)- and (E)-stereoisomers. mdpi.com A key challenge in the synthesis of these 1-propenyloxyalcohols is preventing side reactions, particularly the intramolecular addition of the hydroxyl group to the double bond, which forms cyclic acetals. mdpi.combibliotekanauki.pl
Several ruthenium complexes have demonstrated high catalytic activity, including [RuClH(CO)(PPh₃)₃] and [RuCl₂(PPh₃)₃]. mdpi.com The reaction conditions, such as temperature, catalyst loading, and atmosphere (oxidative vs. non-oxidative), play a crucial role in the reaction's speed, yield, and selectivity. mdpi.combibliotekanauki.pl For instance, the isomerization of 4-allyloxybutan-1-ol using a very low loading (5 ppm) of [RuClH(CO)(PPh₃)₃] at 120 °C can achieve a quantitative yield of 4-(1-propenyloxy)butan-1-ol in just 30 minutes. mdpi.com This corresponds to exceptionally high turnover number (TON) and turnover frequency (TOF) values, making the process industrially attractive. mdpi.com
The structure of the allyl substrate also significantly influences the reaction rate. Studies on a series of allyloxypoly(ethylene glycol) derivatives (Allyl–[OCH₂CH₂]n–OH) have shown that reactivity varies with the length of the poly(ethylene glycol) chain. bibliotekanauki.plresearchgate.net For example, 2-[2-(allyloxy)ethoxy]ethanol isomerizes faster than 2-allyloxyethanol under certain conditions, a phenomenon attributed to the role of the proximal hydroxyl group and the ether linkages in stabilizing the catalytic species. bibliotekanauki.pl
Table 2: Ruthenium-Catalyzed Isomerization of Hydroxyalkyl Allyl Ethers
| Allyl Ether Substrate | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Product(s) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 4-Allyloxybutan-1-ol | [RuClH(CO)(PPh₃)₃] | 0.0005 mol% (5 ppm) | 120 | 0.5 | ~100 | 4-(1-Propenyloxy)butan-1-ol | mdpi.com |
| 2-Allyloxyethanol | [RuClH(CO)(PPh₃)₃] | 0.1 mol% | 120 | 2 | 82 | 2-(1-Propenyloxy)ethanol | bibliotekanauki.pl |
| 2-Allyloxyethanol | [RuClH(CO)(PPh₃)₃] | 0.1 mol% | 120 | 3 | ~100 | 2-(1-Propenyloxy)ethanol | bibliotekanauki.pl |
| 2-[2-(Allyloxy)ethoxy]ethanol | [RuClH(CO)(PPh₃)₃] | 0.1 mol% | 120 | 0.5 | ~100 | 2-[2-(1-Propenyloxy)ethoxy]ethanol | bibliotekanauki.pl |
| 2-Allyloxyethanol | [RuCl₂(PPh₃)₃] + K₂CO₃ | 0.025 mol% | 120 | 3 | 91 | 2-(1-Propenyloxy)ethanol | bibliotekanauki.pl |
Catalytic Systems and Mechanisms in Propenyl Ether Chemistry
Homogeneous Catalysis for Propenyl Ether Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for transformations involving propenyl ethers. The most common of these transformations is the isomerization of readily available allyl ethers to the thermodynamically more stable propenyl ethers.
Ruthenium-Based Catalysts
Ruthenium complexes are among the most effective and widely studied homogeneous catalysts for the isomerization of allyl ethers to propenyl ethers. The conversion is often quantitative and can exhibit high stereoselectivity.
A prominent example is the use of [RuClH(CO)(PPh₃)₃], which efficiently catalyzes the double-bond migration in allyl aryl ethers to yield 1-propenyl aryl ethers. rsc.org The mechanism is believed to proceed through a hydride addition-elimination pathway. The catalytic cycle involves the coordination of the allyl ether to the ruthenium center, followed by the insertion of the double bond into the Ru-H bond. This forms a ruthenium alkyl intermediate, which then undergoes β-hydride elimination to release the this compound and regenerate the ruthenium hydride catalyst.
High E/Z selectivity in the formation of propenyl ethers has been achieved using catalytic systems such as [RuCl₂(COD)]ₓ in conjunction with a phosphine (B1218219) ligand (PR₃), sometimes with the addition of inorganic hydrides. rsc.org The stereoselectivity is proposed to be controlled at the β-elimination step from the transition state.
Ruthenium-based catalysts are also central to olefin metathesis, a powerful tool for C-C bond formation. researchgate.netnih.gov While not a direct synthesis of propenyl ethers from non-ether precursors, these catalysts can engage propenyl ethers in cross-metathesis reactions, further diversifying their chemical utility. The development of N-heterocyclic carbene (NHC) ligands for ruthenium catalysts has significantly improved their stability and activity in these transformations. nih.gov
| Catalyst System | Substrate | Product | Key Findings |
| [RuClH(CO)(PPh₃)₃] | Allyl aryl ethers | 1-Propenyl aryl ethers | Quantitative conversion via a hydride addition-elimination mechanism. rsc.org |
| [RuCl₂(COD)]ₓ + PR₃ | Allyl aryl ethers | 1-Propenyl aryl ethers | Achieves high E/Z selectivity, controlled at the β-elimination step. rsc.org |
| Grubbs-type Catalysts | Propenyl ethers & Olefins | Cross-metathesis products | Enables C-C bond formation, expanding the synthetic utility of propenyl ethers. researchgate.net |
Iron-Based Catalysts
Iron, being earth-abundant and less toxic than many precious metals, presents an attractive alternative for catalysis. While less common than ruthenium for the specific isomerization of allyl to propenyl ethers, iron catalysts are effective in other transformations involving related unsaturated ethers.
Iron complexes, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to catalyze cross-coupling reactions of propargyl ethers with Grignard reagents to form allenes. nih.gov This demonstrates iron's capability to mediate reactions at C-O bonds adjacent to unsaturation. Facile iron-catalyzed cleavage of allyl C-O linkages has also been achieved using low catalyst loadings of iron(II) chloride (FeCl₂) in the presence of ethylmagnesium chloride. researchgate.net
More directly related to the this compound skeleton, iron catalysts have been employed for the ortho-allylation of aromatic carboxamides using allyl phenyl ether. researchgate.net This reaction proceeds through an iron-catalyzed C-H activation step. While this is not a synthesis or isomerization to a this compound, it showcases the reactivity of allyl ethers under iron catalysis, which could potentially be steered towards isomerization under different conditions. Iron(III) triflate has also been reported as an efficient catalyst for direct etherification of alcohols, a fundamental reaction for synthesizing ether linkages. academie-sciences.fr
| Catalyst System | Substrate(s) | Product Type | Reaction Type |
| Fe(acac)₃ | Propargyl ethers, Grignard reagents | Allenes | Cross-coupling nih.gov |
| FeCl₂ | Allyl ethers | Deprotected alcohols/phenols | C-O bond cleavage researchgate.net |
| Iron/diphosphine | Aromatic carboxamides, Allyl phenyl ether | ortho-Allylated amides | C-H Activation/Allylation researchgate.net |
| Fe(OTf)₃ | Alcohols | Symmetrical/Unsymmetrical ethers | Dehydrative Etherification academie-sciences.fr |
Palladium and Other Transition Metal Catalysts
Besides ruthenium, other transition metals like palladium, rhodium, and iridium are also active in transformations leading to or involving propenyl ethers and their isomers.
Palladium-based catalysts are highly versatile in organic synthesis. While extensively used in cross-coupling reactions, their application in the direct isomerization of allyl ethers to propenyl ethers is less common than ruthenium. However, palladium catalysts are effective in related isomerizations. For instance, a palladium catalyst with a 2,9-dimethylphenanthroline ligand can isomerize silylated allylic alcohols to silyl (B83357) enol ethers, which are structurally analogous to propenyl ethers. researchgate.net Palladium catalysis is also used to synthesize multisubstituted propenylbenzenes from benzyl (B1604629) chlorides, a process that involves an olefin isomerization step. nih.gov
Rhodium complexes have a well-established history in catalyzing the isomerization of allylic alcohols to carbonyl compounds, a reaction that proceeds via an enol or enolate intermediate, structurally similar to a this compound. iupac.org Catalysts like [RhH(CO)(PPh₃)₃] have been used for this transformation for decades. iupac.org
Iridium-based catalysts have shown exceptional promise in achieving high stereoselectivity. The cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ catalyzes the isomerization of allyl ethers to provide trans-propenyl ethers with high stereoselectivity. rsc.org This selectivity is a significant advantage for applications where specific geometric isomers are required.
| Catalyst System | Substrate | Product | Key Feature |
| [Ir(COD)(PMePh₂)₂]PF₆ | Allyl ethers | trans-Propenyl ethers | High stereoselectivity for the trans isomer. rsc.org |
| Rhodium(I) complexes | Allylic alcohols | Carbonyl compounds | Analogous isomerization via enol/enolate intermediates. iupac.org |
| Palladium/phenanthroline | Silylated allylic alcohols | Silyl enol ethers | Isomerization to vinyl ether analogues. researchgate.net |
Gold Catalysis in this compound and Analogous Reactions
Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes and allenes. While direct gold-catalyzed isomerization of allyl ethers to propenyl ethers is not a prominent reaction, gold catalysts excel in the synthesis of vinyl ethers, including this compound analogues, through intermolecular hydroalkoxylation of alkynes. researchgate.netgoogle.com
Cationic gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly active catalysts for the addition of alcohols to internal alkynes. researchgate.net This reaction often proceeds with high stereoselectivity, yielding (Z)-vinyl ethers under solvent-free conditions. For example, complexes like [Au(IPr)(CH₃CN)][BF₄] and [{Au(IPr)}₂(μ–OH)][BF₄] are effective for this transformation. researchgate.net
Gold catalysts have also been used for the O-vinylation of 1,3-diketones with unactivated alkynes, providing direct access to functionalized vinyl ethers. rsc.org Although this method has not been generalized for simple alcohols, it highlights the capability of gold to forge the C-O-C=C bond characteristic of vinyl ethers. Furthermore, gold catalysts can mediate reactions of existing vinyl ethers, such as hydroalkynylation, demonstrating a reactivity pathway divergent from the more common cycloadditions. nih.goviupac.org
| Catalyst System | Substrate(s) | Product Type | Reaction Type |
| [Au(NHC)(CH₃CN)][BF₄] | Internal alkynes, Alcohols | (Z)-Vinyl ethers | Intermolecular Hydroalkoxylation researchgate.net |
| PPh₃AuCl / AgOTf | 1,3-Diketones, Alkynes | O-Vinylated diketones | O-Vinylation rsc.org |
| Triazole-Au complex | Vinyl ethers, Terminal alkynes | Hydroalkynylation products | C-C bond formation nih.goviupac.org |
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling, making them suitable for industrial applications.
Supported Catalysts (e.g., Metal Oxides on Supports)
Solid acid catalysts, such as zeolites, have been investigated for the rearrangement of allyl aryl ethers. iupac.org Zeolites like BEA, MOR, and FAU can catalyze the Claisen rearrangement of these ethers to form allyl phenols. While this is a competing reaction pathway to isomerization, it demonstrates the ability of solid acids to activate allyl ethers. Under certain conditions with specific zeolites (e.g., H-ZSM-5), isomerization products can be observed. iupac.org
Supported metal catalysts also play a role. A patent discloses that catalysts such as palladium on carbon or alumina, and ruthenium on carbon or alumina, can be used to isomerize alk-2-enyl glycidyl (B131873) ethers to the corresponding alk-1-enyl (propenyl) glycidyl ethers at elevated temperatures. More recently, a titanium oxide-supported molybdenum oxide (MoO₃/TiO₂) catalyst has been developed for the etherification of various alcohols with allyl alcohol, producing allyl ethers. rsc.org While this synthesizes the precursor to propenyl ethers, it highlights the utility of supported metal oxides in ether chemistry. The separation of less stable products, such as (4-aminophenyl)(1-propenyl) ether, from reaction mixtures has been facilitated by using functionalized siliceous mesoporous cellular foams, bridging the gap between homogeneous catalysis and heterogeneous separation techniques. researchgate.net
| Catalyst System | Substrate(s) | Product(s) | Key Feature |
| Zeolites (BEA, MOR, FAU) | Allyl aryl ethers | Allyl phenols, Dihydrobenzofurans | Solid acid-catalyzed Claisen rearrangement. iupac.org |
| Ru on Carbon/Alumina | Alk-2-enyl glycidyl ethers | Alk-1-enyl glycidyl ethers | Heterogeneous isomerization at high temperature. |
| Pd on Carbon/Alumina | Alk-2-enyl glycidyl ethers | Alk-1-enyl glycidyl ethers | Heterogeneous isomerization at high temperature. |
| MoO₃/TiO₂ | Alcohols, Allyl alcohol | Allyl ethers | Synthesis of allyl ether precursors. rsc.org |
Phase Transfer Catalysis in this compound Precursor Synthesis
The synthesis of allyl ethers, the immediate precursors to propenyl ethers, is frequently accomplished through Williamson-type synthesis. acs.org This method traditionally involves the reaction of an alcohol with an allyl halide in the presence of a base. acs.org A significant advancement in this area is the application of Phase Transfer Catalysis (PTC), a powerful technique for conducting reactions between reagents located in different immiscible phases. acs.org
In the context of allyl ether synthesis, PTC facilitates the transfer of an organic anionic species, typically an alkoxide generated from an alcohol and a base, from an aqueous or solid phase to an organic phase where the allyl halide is present. acs.org This transfer is mediated by a phase transfer catalyst, which is a substance that can form an ion pair with the reactant anion, rendering it soluble in the organic phase. rsc.org
Commonly employed phase transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI). bohrium.comrsc.org The general mechanism of PTC in this context can be outlined as follows:
Anion Formation : In the aqueous or at the interface, a base (e.g., solid potassium hydroxide) deprotonates the alcohol (ROH) to form an alkoxide anion (RO⁻). bohrium.com
Ion Pair Formation : The phase transfer catalyst cation (Q⁺) pairs with the alkoxide anion to form a lipophilic ion pair (Q⁺OR⁻).
Phase Transfer : This ion pair migrates from the aqueous or solid phase into the bulk organic phase.
Nucleophilic Substitution : In the organic phase, the "naked" and highly reactive alkoxide anion reacts with the allyl halide (e.g., allyl bromide) via an SN2 reaction to form the desired allyl ether (RO-allyl) and a halide anion (X⁻). bohrium.com
Catalyst Regeneration : The catalyst cation (Q⁺) then pairs with the newly formed halide anion (Q⁺X⁻) and returns to the aqueous or interface to repeat the cycle.
The use of PTC offers several advantages, including milder reaction conditions, often at room temperature, the elimination of the need for expensive and hazardous anhydrous or aprotic solvents, and often leads to high yields and selectivity. acs.orgbohrium.com For instance, the synthesis of allyl decyl ether from 1-decanol (B1670082) and allyl bromide can be efficiently carried out at room temperature using solid potassium hydroxide (B78521) and a catalytic amount of TBAI. bohrium.com
Below is a table summarizing various allyl ether syntheses utilizing phase transfer catalysis:
| Alcohol/Phenol (B47542) | Allylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Decanol | Allyl bromide | KOH | TBAI | None | Room Temp | High | bohrium.com |
| Bisphenol A | Allyl bromide | KOH | TBAB | Chlorobenzene/Water | Lower Temps | - | rsc.org |
| Sucrose | Allyl chloride | NaOH or KOH | TBAB or PEG | Distilled Water | 60-80 | High | rsc.org |
| Various Alcohols | Allyl bromide | KOH | TBAI | None | Room Temp | High | bohrium.com |
Mechanistic Investigations of Catalytic this compound Reactions
The isomerization of allyl ethers to the thermodynamically more stable propenyl ethers is a key transformation, often catalyzed by transition metal complexes. Understanding the mechanisms of these reactions is crucial for controlling the stereoselectivity (E/Z isomers) and efficiency of the process.
Hydride Mechanism in Double-Bond Migration
One of the predominant mechanisms for the transition metal-catalyzed isomerization of olefins, including the conversion of allyl ethers to propenyl ethers, is the hydride mechanism , also known as the metal-hydride insertion-elimination pathway. acs.orgrsc.org This mechanism is particularly relevant for catalysts based on ruthenium. rsc.org
The catalytic cycle is generally understood to proceed through the following steps:
Formation of a Metal-Hydride Species : The active catalyst is often a transition metal hydride complex (M-H).
Olefin Coordination : The allyl ether coordinates to the metal center.
Migratory Insertion (Hydrometalation) : The metal-hydride bond adds across the double bond of the allyl ether. This insertion can occur in two ways:
Markovnikov addition : The hydride adds to the more substituted carbon of the double bond, and the metal adds to the terminal carbon.
anti-Markovnikov addition : The hydride adds to the terminal carbon, and the metal adds to the more substituted carbon.
β-Hydride Elimination : A hydrogen atom from a carbon atom beta to the metal center is eliminated, reforming a double bond in a new position and regenerating a metal-hydride species. For isomerization to occur, the initial hydrometalation must be followed by a β-hydride elimination that removes a different hydrogen atom than the one that was added.
Studies using deuterated substrates have provided strong evidence for the intermolecular nature of the hydrogen shift in this mechanism. rsc.org For example, in the isomerization of allyl-1,1-d₂ methyl ether catalyzed by an aqueous ruthenium(II) complex, an exclusive 1,3-hydrogen shift was observed, consistent with a modified metal hydride addition-elimination mechanism. rsc.org The reaction is believed to proceed via an intermolecular hydrogen exchange. rsc.org
Role of Transition Metal Complexes in Catalytic Cycles
Various transition metal complexes, particularly those of the platinum group metals, are effective catalysts for the isomerization of allyl ethers. The nature of the metal, its oxidation state, and the surrounding ligands all play a crucial role in the catalytic cycle's efficiency and selectivity.
Ruthenium Complexes : Ruthenium-based catalysts, such as [RuClH(CO)(PPh₃)₃], are highly effective for the isomerization of allyl ethers to propenyl ethers. rsc.org The catalytic cycle is generally accepted to follow the hydride mechanism. The ligand environment, including phosphines and carbonyl groups, influences the catalyst's stability and reactivity.
Iridium Complexes : Iridium catalysts, for instance, [Cp*IrCl₂]₂, are also highly efficient for the isomerization of allylic alcohols and ethers, often under base-free conditions. acs.org Mechanistic studies suggest that the process can involve a hydride elimination followed by a migratory insertion step. acs.org The choice of ligands on the iridium center is critical for deviating from potential side reactions like hydrogenation and favoring the desired isomerization pathway. rsc.org
Nickel Complexes : Earth-abundant metals like nickel are also gaining prominence. Nickel-hydride precatalysts can effectively catalyze the double-bond migration in allyl ethers. rsc.org The reaction involves the formation of an enol ether intermediate through isomerization, which can then be used in subsequent reactions. rsc.org Mechanistic studies with nickel catalysts also point towards a catalytic cycle involving nickel-hydride intermediates, migratory insertion, and β-hydride elimination. rsc.org
Cobalt Complexes : Cobalt pincer complexes have been shown to be active in the isomerization of allyl ethers, with the stereoselectivity (Z or E isomer) being dependent on the specific cobalt complex used. bohrium.com Interestingly, mechanistic and computational studies on certain cobalt systems suggest that the reaction proceeds via a π-allyl type mechanism rather than a hydride mechanism. bohrium.comgoogle.com
The following table provides a comparative overview of different transition metal catalysts used in allyl ether isomerization:
| Metal | Example Catalyst Complex | Proposed Mechanism | Key Features | Reference(s) |
| Ruthenium | [RuClH(CO)(PPh₃)₃] | Hydride Mechanism | High efficiency, intermolecular H-exchange | rsc.org |
| Iridium | [Cp*IrCl₂]₂ | Hydride Mechanism | High efficiency, base-free conditions | acs.org |
| Nickel | Ni-H precatalyst | Hydride Mechanism | Earth-abundant metal, good for deprotection | rsc.orgrsc.org |
| Cobalt | PCNHCP pincer complexes | π-Allyl Mechanism | Stereoselectivity tunable by complex | bohrium.comgoogle.com |
Catalyst Deactivation, Reactivation, and Recycling in this compound Processes
A critical aspect of any catalytic process is the stability and reusability of the catalyst. Catalyst deactivation can occur through various pathways, and developing methods for reactivation and recycling is essential for the economic and environmental viability of the process.
Deactivation Pathways: Transition metal catalysts can lose their activity through several mechanisms:
Formation of Off-Cycle Species : The catalyst can be trapped in a stable, catalytically inactive state. For example, in iridium-catalyzed olefin isomerization, the labilization of a hemilabile ligand can lead to the formation of an inactive η⁶-arene complex. rsc.org
Ligand Decomposition or Modification : The ligands attached to the metal center can degrade under reaction conditions, altering the catalyst's electronic and steric properties and reducing its activity. mdpi.com
Metal Agglomeration : Homogeneous catalysts can sometimes decompose to form metal nanoparticles or bulk metal, which may have lower or different catalytic activity. mdpi.com
Poisoning : Impurities in the substrate or solvent can bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle. nih.gov For instance, sulfur- or phosphorus-containing compounds can act as poisons for many transition metal catalysts.
Thermal Degradation : High reaction temperatures can lead to the decomposition of the catalyst complex. google.com
Reactivation and Recycling: Strategies to overcome catalyst deactivation and enable its reuse are of paramount importance.
Reactivation : In some cases, the activity of a deactivated catalyst can be restored. For heterogeneous Ru/Al₂O₃ catalysts used in allyl alcohol isomerization, a reducing treatment with H₂ was shown to regenerate the active Ru-H species, thereby increasing the conversion in subsequent cycles. nih.gov
Recycling : The separation and reuse of homogeneous catalysts from the reaction products is a significant challenge. Several methods are being explored:
Biphasic Systems : The catalyst is dissolved in a phase (e.g., an ionic liquid or an aqueous phase) that is immiscible with the product phase, allowing for easy separation. rsc.org
Immobilization : The homogeneous catalyst can be anchored to a solid support (heterogenization), which allows for simple filtration and reuse. gctlc.org However, leaching of the metal from the support can be an issue. rsc.org
Membrane Filtration : Techniques like organic solvent nanofiltration can be used to separate the larger catalyst molecules from the smaller product molecules. rsc.org
Precipitation/Crystallization : The product can be crystallized from the reaction mixture, leaving the catalyst in solution for reuse. acs.org
In the context of allyl ether isomerization, a study on the reaction of 1,4-diallyloxybutane with [RuClH(CO)(PPh₃)₃] demonstrated that the catalyst could be successfully recycled five times, although a significant loss in activity was observed after the first cycle. acs.org This highlights both the potential and the challenges associated with recycling homogeneous catalysts in these systems.
Fundamental Reaction Mechanisms and Kinetics of Propenyl Ethers
Isomerization Mechanisms of Propenyl Ethers
The isomerization of propenyl ethers involves the interconversion between their cis and trans geometric isomers and rearrangements to other structural forms. These processes are influenced by thermodynamic and kinetic factors.
Stereochemical Aspects and Equilibrium Considerations (cis-trans isomerization)
The cis-trans isomerization of propenyl ethers is a reversible process that leads to an equilibrium mixture of the two stereoisomers. The position of this equilibrium is determined by the relative thermodynamic stabilities of the cis and trans forms. Generally, the trans isomer of a propenyl ether is thermodynamically more stable than the cis isomer. researchgate.net However, some studies have shown a preference for the cis-configuration in certain systems, such as 1,2-dimethoxyethylene, which is attributed to dipole-dipole interactions. njit.edu
The equilibrium between cis and trans isomers can be influenced by temperature and the presence of catalysts. For instance, a study on the isomerization of allyl aryl ethers to (Z)-prop-1-enyl aryl ethers in DMSO solution allowed for the determination of Gibbs energies, enthalpies, and entropies from the temperature variation of the equilibrium constant. researchgate.net In another example, the thermal isomerization of methyl crotonate showed that the equilibrium trans/cis ratio was approximately 4.5 and independent of temperature between 200°C and 500°C. cdnsciencepub.com
The use of catalysts can facilitate the isomerization process. Lithium diisopropylamide (LDA) has been shown to promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org Ruthenium complexes can also catalyze the isomerization of allyl ethers to a mixture of cis- and trans-1-propenyl ethers. rsc.org
Table 1: Thermodynamic Data for Isomerization of Allyl Aryl Ethers to (Z)-Prop-1-enyl Aryl Ethers in DMSO (Data sourced from a chemical equilibration study)
| Compound | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K·mol) |
| Allyl Phenyl Ether | 298.15 | -5.14 | -5.14 | -5.47 |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Rearrangement Reactions Involving this compound Structures
This compound structures can participate in various rearrangement reactions, most notably sigmatropic rearrangements like the Claisen and Cope rearrangements.
The Claisen rearrangement is a wiley.comwiley.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. researchgate.netlibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org The formation of a stable carbonyl group often drives the reaction forward. imperial.ac.uk The thermal rearrangement of 3-O-allyl-α4-norpyridoxol derivatives, for example, leads to both ortho- and para-Claisen rearrangement products. tandfonline.com
The oxy-Cope rearrangement is a variation of the Cope rearrangement, another wiley.comwiley.com-sigmatropic reaction. wiley.com In the oxy-Cope rearrangement, a 3-hydroxy-1,5-diene rearranges to form an enol, which then tautomerizes to a δ,ε-unsaturated carbonyl compound. wiley.comlibretexts.org The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated, proceeds at significantly faster rates. researchgate.netorganic-chemistry.org
Gas-Phase Reactions of Propenyl Ethers and Relevant Analogues
In the atmosphere, propenyl ethers and similar unsaturated ethers are subject to degradation through reactions with various oxidants. These reactions are crucial in determining their atmospheric lifetimes and potential environmental impact.
Reactions with Hydroxyl (OH) Radicals
The reaction with hydroxyl (OH) radicals is a primary atmospheric degradation pathway for many volatile organic compounds, including propenyl ethers. The reaction typically proceeds via the addition of the OH radical to the C=C double bond. mdpi.com The rate constants for these reactions are generally high, indicating short atmospheric lifetimes.
For instance, kinetic studies on various vinyl ethers, which are structural analogues of propenyl ethers, have been performed. Rate coefficients for the reaction of OH radicals with ethyl vinyl ether (EVE), propyl vinyl ether (PVE), and butyl vinyl ether (BVE) were determined to be (7.79 ± 1.71) × 10⁻¹¹, (9.73 ± 1.94) × 10⁻¹¹, and (1.13 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. acs.org A study on iso-propenyl methyl ether reported a rate coefficient of (1.14 ± 0.10) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals. researchgate.net
Table 2: Rate Constants for the Reaction of OH Radicals with Various Ethers at 298 K
| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) |
| Ethyl Vinyl Ether | (7.79 ± 1.71) × 10⁻¹¹ |
| Propyl Vinyl Ether | (9.73 ± 1.94) × 10⁻¹¹ |
| Butyl Vinyl Ether | (1.13 ± 0.31) × 10⁻¹⁰ |
| iso-Propenyl Methyl Ether | (1.14 ± 0.10) × 10⁻¹⁰ |
| 2-Methoxypropene (B42093) | 2.44 h (lifetime) |
| 2-Ethoxypropene (B49133) | Not Reported |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Reactions with Nitrate (B79036) (NO3) Radicals
During nighttime, when OH radical concentrations are low, reactions with the nitrate (NO₃) radical can become a significant loss process for unsaturated organic compounds. Similar to OH radicals, NO₃ radicals add to the double bond of propenyl ethers.
The rate coefficients for the reaction of NO₃ radicals with EVE, PVE, and BVE were found to be (1.40 ± 0.35) × 10⁻¹², (1.85 ± 0.53) × 10⁻¹², and (2.10 ± 0.54) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively. acs.org For iso-propenyl methyl ether, the rate coefficient for its reaction with NO₃ was determined to be (2.41 ± 0.50) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, highlighting that the nighttime reaction with NO₃ is its dominant atmospheric loss process. researchgate.net
Table 3: Rate Constants for the Reaction of NO₃ Radicals with Various Ethers at 298 K
| Compound | Rate Constant (k_NO₃) (cm³ molecule⁻¹ s⁻¹) |
| Ethyl Vinyl Ether | (1.40 ± 0.35) × 10⁻¹² |
| Propyl Vinyl Ether | (1.85 ± 0.53) × 10⁻¹² |
| Butyl Vinyl Ether | (2.10 ± 0.54) × 10⁻¹² |
| iso-Propenyl Methyl Ether | (2.41 ± 0.50) × 10⁻¹¹ |
| 2-Methoxypropene | 0.023 h (lifetime) |
| 2-Ethoxypropene | Not Reported |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Ozonolysis and Atmospheric Degradation Pathways
Ozonolysis, the reaction with ozone (O₃), is another important atmospheric degradation pathway for propenyl ethers. The reaction proceeds through the Criegee mechanism, where ozone adds to the double bond to form an unstable primary ozonide. mdpi.com This intermediate then decomposes to form a carbonyl compound and a Criegee intermediate. mdpi.comcopernicus.org
The ozonolysis of ethyl this compound produces a Criegee intermediate of the type CH₃CHOO. copernicus.org The main stable gas-phase products from the ozonolysis of alkyl vinyl ethers are alkyl formates, with yields of 60 to 80%. copernicus.org For 2-methoxypropene and 2-ethoxypropene, the major ozonolysis products are methyl acetate (B1210297) and ethyl acetate, respectively, along with formaldehyde (B43269) and carbon dioxide. mdpi.com
The rate constants for ozonolysis are generally lower than those for reactions with OH and NO₃ radicals. For example, the rate coefficients for the ozonolysis of EVE, PVE, and BVE are (2.06 ± 0.42) × 10⁻¹⁶, (2.34 ± 0.48) × 10⁻¹⁶, and (2.59 ± 0.52) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, respectively. acs.org Based on these rates, the tropospheric lifetimes of 2-methoxypropene and 2-ethoxypropene with respect to ozone were estimated to be 32 hours and 21 hours, respectively. mdpi.com
Table 4: Rate Constants for the Ozonolysis of Various Ethers at 298 K
| Compound | Rate Constant (k_O₃) (cm³ molecule⁻¹ s⁻¹) |
| Ethyl Vinyl Ether | (2.06 ± 0.42) × 10⁻¹⁶ |
| Propyl Vinyl Ether | (2.34 ± 0.48) × 10⁻¹⁶ |
| Butyl Vinyl Ether | (2.59 ± 0.52) × 10⁻¹⁶ |
| 2-Methoxypropene | (3.89 ± 0.51) x 10⁻¹⁷ |
| 2-Ethoxypropene | (5.86 ± 0.76) x 10⁻¹⁷ |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Reaction Kinetics in Condensed Phases Involving Propenyl Ethers
Esterification reactions are fundamental in organic synthesis. While direct esterification involves a carboxylic acid and an alcohol, precursors to propenyl ethers can participate in related reactions. For instance, the esterification of propylene (B89431) glycol monomethyl ether (a precursor to a this compound) with acetic acid can be catalyzed by solid acid catalysts like ion-exchange resins. researchgate.net Kinetic studies of such reactions investigate the influence of various parameters, including temperature, reactant molar ratios, and catalyst loading, on the reaction rate and equilibrium yield. researchgate.net For the esterification of propylene glycol monomethyl ether with acetic acid using Amberlyst-35 as a catalyst, an increase in the initial molar ratio of acetic acid to the ether precursor was found to significantly improve the conversion of the precursor. researchgate.net The kinetics of these reactions can be complex and may be influenced by factors such as the polarity of the solvent. acs.org
To describe the kinetics of heterogeneously catalyzed reactions, such as the synthesis of ethers or their subsequent reactions, various kinetic models are employed. rug.nlresearchgate.net The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is a commonly used framework that considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. rug.nlresearchgate.net This model is based on the assumption that both reactants adsorb on the catalyst's active sites before reacting. ije.ir
The rate expression in an LHHW model typically includes a kinetic factor, a driving force term, and an adsorption term. rug.nl The kinetic factor relates to the rate coefficients, catalyst activity, and the number of active sites. The driving force is based on the rate-determining step, and the adsorption term accounts for the surface coverage of the involved species. rug.nl
Alternative models, such as the Eley-Rideal (ER) model, propose that only one reactant adsorbs onto the catalyst surface while the other reacts with it directly from the bulk phase. ije.ir The choice of the most appropriate kinetic model depends on the specific reaction system, including the catalyst and the reactants involved. researchgate.net For complex reaction networks, such as the conversion of methanol (B129727) to olefins where ether intermediates are formed, kinetic models often involve multiple reaction steps and may account for catalyst deactivation. researchgate.net
Cleavage Reactions of this compound Linkages
The cleavage of the C–O bond in ethers is a significant reaction, typically requiring strong acidic conditions. pressbooks.publibretexts.org
The acidic cleavage of ethers proceeds through the protonation of the ether oxygen, which forms a good leaving group (an alcohol). libretexts.orgorgoreview.com Following this initial step, the reaction can follow several mechanistic pathways, primarily SN1, SN2, or E1, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com
SN2 Mechanism: Ethers with primary or secondary alkyl groups typically undergo cleavage via an SN2 mechanism. pressbooks.publibretexts.org In this pathway, a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon atom of the protonated ether, displacing the alcohol. pressbooks.publibretexts.org
SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups are prone to cleavage via an SN1 mechanism. pressbooks.puborgoreview.com These groups can form relatively stable carbocations upon cleavage of the C–O bond of the protonated ether. pressbooks.puborgoreview.com The resulting carbocation is then attacked by the nucleophile. orgoreview.com
E1 Mechanism: In some cases, particularly with tertiary ethers and strong acids with poorly nucleophilic conjugate bases (like trifluoroacetic acid), an E1 elimination pathway can compete with or dominate the SN1 reaction. pressbooks.publibretexts.org This leads to the formation of an alkene from the tertiary alkyl group. libretexts.org
The structure of the this compound significantly influences the selectivity of the cleavage reaction.
For unsymmetrical ethers undergoing SN2 cleavage, the nucleophile preferentially attacks the less sterically hindered alkyl group. pressbooks.publibretexts.org For example, the cleavage of ethyl isopropyl ether with HI yields isopropyl alcohol and iodoethane (B44018) because the iodide ion attacks the less hindered ethyl group. pressbooks.publibretexts.org
In SN1 reactions, cleavage occurs to form the more stable carbocation. fiveable.me Therefore, an ether with a tertiary alkyl group and a primary alkyl group will cleave to form the tertiary carbocation and the primary alcohol. libretexts.org The stability of the potential carbocation intermediate is a key factor in determining the reaction pathway and the resulting products. fiveable.me
The rate of ether cleavage is also affected by steric and electronic factors. Steric crowding around the O-alkyl carbon can influence the reaction rate, with less hindered groups generally reacting faster in SN2-type cleavages. acs.org Electron-withdrawing substituents on an aryl group in aryl alkyl ethers can increase the rate of cleavage. acs.org
Polymer Science and Advanced Materials Utilizing Propenyl Ethers
Propenyl Ethers as Monomers and Oligomers in Polymer Synthesis
The utility of propenyl ethers in polymer synthesis stems from their ability to be incorporated into a diverse range of molecular architectures, from simple monofunctional molecules to complex, high-molecular-weight oligomers and multifunctional monomers. This flexibility allows for precise control over the properties of the resulting polymers.
Design and Synthesis of Multifunctional Propenyl Ether Monomers and Oligomers
The development of multifunctional this compound monomers and oligomers is crucial for producing cross-linked network polymers with enhanced mechanical and thermal properties. Several synthetic strategies have been established to create these tailored molecules.
A prevalent and effective method involves the isomerization of allyl ethers, which are often more readily synthesized. researchgate.net A common route starts with the base-catalyzed reaction of an alcohol or phenol (B47542) with an allyl halide, such as allyl bromide, to form an allyl ether. researchgate.nettandfonline.com This intermediate is then isomerized to the more reactive this compound. Transition metal catalysts are frequently employed for this isomerization step. For instance, ruthenium catalysts can effectively isomerize allyl groups to propenyl groups. tandfonline.comtandfonline.com Another approach utilizes pentacarbonyliron in a basic ethanolic solution to achieve the same transformation. researchgate.net A simplified "one-pot" procedure has also been developed where an alcohol reacts with allyl bromide in the presence of a base, followed by the addition of the isomerization catalyst to directly yield the this compound without isolating the allyl ether intermediate. researchgate.netidexlab.com
These fundamental reactions have been adapted to produce a variety of multifunctional monomers. Aromatics-containing di- and tetrafunctional this compound monomers have been synthesized by first reacting a bisphenol with allyl glycidyl (B131873) ether, followed by allylation of the secondary hydroxyl groups and subsequent ruthenium-catalyzed isomerization of all allyl groups. tandfonline.comtandfonline.com This creates rigid aromatic structures within the polymer network, improving toughness.
Another important class is this compound functionalized siloxanes. These are prepared through the transition-metal-catalyzed hydrosilation of α-(1-propenyl) ω-vinyl ethers with various linear or cyclic hydrogen-functional siloxanes. acs.org This reaction regioselectively occurs at the vinyl ether group, leaving the reactive this compound group available for subsequent cationic polymerization. acs.org
A novel strategy for creating polymers with pendant this compound groups involves the synthesis of an "ambifunctional" monomer, such as 2-(1-propenyl)oxyethyl methacrylate (B99206). acs.org This monomer possesses two distinct polymerizable groups: a methacrylate group that can undergo free-radical polymerization and a this compound group that can undergo cationic polymerization. By copolymerizing this monomer with other acrylates, one can create tailor-made multifunctional polymers where the backbone is formed via radical polymerization, and the pendant this compound groups are available for subsequent cross-linking via cationic photopolymerization. acs.org
| Monomer/Oligomer Type | Synthetic Strategy | Key Precursors | Catalyst/Reagent Example | Reference |
|---|---|---|---|---|
| Aromatic Di- and Tetrafunctional Propenyl Ethers | Condensation, Allylation, and Isomerization | Bisphenols, Allyl Glycidyl Ether | Ruthenium Catalyst | tandfonline.comtandfonline.com |
| Alkyl/Aryl Propenyl Ethers | Allyl Ether Isomerization | Alcohols/Phenols, Allyl Bromide | Pentacarbonyliron | researchgate.net |
| This compound Functional Siloxanes | Hydrosilation | α-(1-Propenyl) ω-vinyl ethers, Hydrogen-functional siloxanes | Karstedt's Catalyst (Platinum Complex) | acs.org |
| Polymers with Pendant this compound Groups | Radical Copolymerization of Ambifunctional Monomer | 2-(1-Propenyl)oxyethyl methacrylate, Acrylate (B77674) Comonomers | Radical Initiator (e.g., AIBN) | acs.org |
Development of Bio-renewable this compound Monomers
In response to growing environmental concerns, significant effort has been directed towards developing monomers from renewable resources. Propenyl ethers are well-suited for this endeavor, as their precursors can be derived from various natural sources.
Glycerol (B35011), a readily available byproduct of biodiesel production, is a key platform chemical for bio-renewable monomers. The cationic photopolymerization of glycerol trithis compound has been investigated for use in photocurable coatings and adhesives. tandfonline.com This monomer can be synthesized from glycerol-derived allyl ethers, which are then isomerized. mdpi.com Other polyols like pentaerythritol (B129877) and trimethylolpropane (B17298) also serve as starting points for bio-based allyl ethers that can be converted to their corresponding propenyl ethers. mdpi.com
Natural phenols are another valuable resource. Eugenol (B1671780), sourced from clove oil, and its isomer isoeugenol, which can also be obtained from lignin (B12514952) depolymerization, are prominent examples. researchgate.net Isoeugenol is particularly interesting as it already contains a propenyl group, which can be etherified to create monomers. Eugenol, with its allyl group, can be used to synthesize allyl ether derivatives that are subsequently isomerized to propenyl ethers. These bio-based phenols can be functionalized with groups like methacrylates to produce novel monomers for polymerization. researchgate.net
| Bio-based Source | Example Precursor | Resulting this compound Monomer | Reference |
|---|---|---|---|
| Glycerol (from Biodiesel) | Glycerol Allyl Ethers | Glycerol Trithis compound | tandfonline.com |
| Clove Oil / Lignin | Eugenol, Isoeugenol | Eugenol/Isoeugenol-derived ethers | researchgate.net |
| General Polyols | Partially allylated polyols | Multifunctional Propenyl Ethers | mdpi.com |
Cationic Photopolymerization of Propenyl Ethers
Cationic photopolymerization is the primary method for curing this compound monomers. This process is initiated by strong acids generated from the photolysis of a photoinitiator and is known for its high reaction rates and lack of inhibition by oxygen, a significant advantage over free-radical polymerization. acs.orgresearchgate.net
Mechanistic Studies of Cationic Photopolymerization
Initiation: The process begins with the absorption of UV light by a photoinitiator, typically an onium salt like a diaryliodonium or triarylsulfonium salt. tandfonline.comacs.org Photolysis of the onium salt generates a complex mixture of reactive species, including a superacid (e.g., HSbF₆ from a hexafluoroantimonate salt), aryl radicals, and aryl cations. acs.org The strong Brønsted acid is the primary initiating species. acs.orgmdpi.com This acid protonates the this compound double bond, forming a resonance-stabilized carbenium ion. This carbocation is the active center that starts the polymer chain. instras.com
Propagation: The newly formed carbenium ion propagates by sequentially adding to the double bond of other monomer molecules. instras.com This chain growth is typically very rapid due to the high reactivity of the this compound double bond, which is electron-rich, and the stability of the propagating carbocation, which is stabilized by resonance with the adjacent ether oxygen atom. instras.com
Influence of Monomer and Initiator Structure on Polymerization Kinetics
The rate and extent of polymerization are heavily dependent on the molecular structure of both the monomer and the photoinitiator, as well as their concentrations.
Monomer Structure:
Electronic Effects: The reactivity of the this compound double bond is governed by its electron density. Electron-donating groups attached to the ether oxygen or the double bond increase its nucleophilicity, making it more susceptible to attack by the cationic propagating center and thus increasing the polymerization rate. instras.com Conversely, electron-withdrawing groups decrease reactivity. Alkyl propenyl ethers are generally very reactive, while aryl propenyl ethers can be less reactive and are more prone to side reactions like Friedel-Crafts alkylation of the aromatic ring. instras.com
Steric Effects: Steric hindrance around the this compound group can significantly slow down the polymerization rate by impeding the approach of the propagating chain end to the monomer.
Functionality: Increasing the number of this compound groups per monomer molecule (i.e., higher functionality) leads to a higher cross-link density in the final polymer. This generally results in faster gelation and the formation of a rigid network, but it can also lead to vitrification (the polymer becoming glassy) at lower conversions, which traps unreacted monomer and limits the final conversion.
Initiator Structure and Concentration:
Initiator Type: The structure of the onium salt photoinitiator has a profound effect. As noted, the counter-anion's nucleophilicity is critical. Triarylsulfonium salts are generally more efficient than diaryliodonium salts for initiating polymerization. tandfonline.com
Light Intensity: The rate of polymerization is also directly influenced by the intensity of the UV light. Higher light intensity leads to a greater rate of photoinitiator decomposition and thus a faster polymerization rate, although it can also lead to the formation of shorter polymer chains. researchgate.net
The interplay of these factors is complex, and optimizing a formulation for a specific application requires careful consideration of the monomer structure, initiator system, and curing conditions. acs.orgresearchgate.net
| Factor | Influence on Polymerization Kinetics | Example/Explanation | Reference |
|---|---|---|---|
| Monomer Electronic Structure | Higher electron density on the double bond increases reactivity. | Alkyl propenyl ethers are more reactive than aryl propenyl ethers. | instras.com |
| Monomer Steric Hindrance | Increased steric bulk near the reactive site decreases the polymerization rate. | Bulky substituents on the ether or vinyl group slow the reaction. | vot.pl |
| Monomer Functionality | Higher functionality leads to faster gelation but can cause early vitrification. | A trifunctional monomer will cross-link faster than a difunctional one. | tandfonline.com |
| Initiator Type (Onium Salt) | Influences initiation efficiency and rate. | Triarylsulfonium salts are often more efficient than diaryliodonium salts. | tandfonline.com |
| Initiator Counter-anion | A non-nucleophilic anion (e.g., SbF₆⁻) is required for high reactivity. | Nucleophilic anions can terminate the growing polymer chain. | nih.gov |
| Initiator Concentration | Higher concentration generally increases the polymerization rate. | An increase from 0.5% to 2% initiator can significantly shorten cure time. | researchgate.netmdpi.com |
Copolymerization of Propenyl Ethers with Diverse Monomers
The copolymerization of propenyl ethers with a variety of other monomers opens avenues for creating polymers with tailored properties. Due to the electron-rich nature of the this compound double bond, they readily undergo cationic polymerization. However, their copolymerization behavior can be complex, especially with monomers that prefer radical polymerization pathways.
One strategy involves the copolymerization of propenyl ethers with vinyl ethers. Research has shown that in the photoinitiated cationic copolymerization of 1-propenyl ethers and vinyl ethers, the vinyl ether exhibits higher reactivity. researchgate.net This difference in reactivity allows for the creation of block-like or gradient copolymer structures. For instance, in the copolymerization of isobutyl vinyl ether (IBVE) with 2,3-dihydrofuran (B140613) (DHF), the reactivity ratios are influenced by temperature and solvent polarity, with IBVE being more reactive. tandfonline.com
Propenyl ethers have also been copolymerized with monomers like acrylates, which typically polymerize via a radical mechanism. This often requires specialized techniques or initiator systems that can facilitate both cationic and radical polymerization. acs.org For example, the use of a single RAFT agent triggered by a Lewis acid for cationic polymerization and an azo-initiator for radical polymerization has enabled the creation of copolymers with varying arrangements of this compound and acrylate units, including statistical, alternating, and block structures. acs.org
Furthermore, propenyl ethers can be incorporated into copolymers with non-vinyl polar monomers. For instance, 2-methyl-2-propenyl phenyl ether has been successfully copolymerized with ethylene (B1197577) using transition-metal catalysts, although the incorporation of the polar monomer is typically low. jst.go.jp The copolymerization of this compound macromonomers, such as polyethylene (B3416737) glycol 2-methyl-2-propenyl ether (HPEG), with acrylic acid is another significant area, leading to the formation of comb-like copolymers used as superplasticizers. acs.org In this system, the reactivity ratios are heavily influenced by factors like monomer concentration and pH. acs.org
The ability to copolymerize propenyl ethers with such a diverse range of monomers allows for the precise tuning of polymer properties, including solubility, glass transition temperature, and functionality, making them suitable for a wide array of applications. acs.org
Radical Copolymerization of Propenyl Ethers
While propenyl ethers are more naturally suited for cationic polymerization, their involvement in radical copolymerization processes has been a subject of significant research, leading to innovative methods for polymer synthesis.
A key innovation in the radical polymerization of propenyl ethers is the design of "ambifunctional" monomers. These monomers contain two distinct polymerizable groups within the same molecule, one susceptible to radical polymerization and the other to cationic polymerization. acs.orgacs.org A prime example is 2-(1-propenyl)oxyethyl methacrylate. acs.orgacs.org This monomer features a methacrylate group that readily undergoes radical polymerization and a this compound group that can be subsequently crosslinked via a cationic mechanism. acs.orgacs.org
The synthesis of such monomers allows for a two-step curing process. First, the methacrylate groups are polymerized through a radical process to form a linear or branched polymer backbone. Then, the pendant this compound groups can be crosslinked in a subsequent step, often initiated by heat or UV radiation in the presence of a cationic initiator. acs.org This approach provides excellent control over the final material properties. Other examples include the development of monomers bearing both cycloaliphatic epoxy and 1-propenyl ether groups. capes.gov.br
The use of ambifunctional this compound monomers in radical copolymerization provides a powerful tool for controlling polymer architecture and, consequently, the final material properties. By copolymerizing these monomers with other conventional radical monomers (e.g., various acrylates and methacrylates), the physical and chemical characteristics of the resulting polymer can be precisely tailored. acs.orgacs.org
For instance, the glass transition temperature (Tg), solubility, and the density of crosslinkable this compound groups can be adjusted by the choice and ratio of the comonomers. acs.orgacs.org This allows for the creation of a wide range of materials, from soft and flexible elastomers to hard and rigid thermosets.
Furthermore, controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined block copolymers containing this compound functionalities. acs.org This level of control over the macromolecular structure is crucial for advanced applications where specific morphologies and properties are required. The ability to create complex architectures like graft and star polymers using radical processes involving this compound-containing macromonomers further expands the possibilities. researchgate.net
Crosslinking and Network Formation in this compound-Based Systems
Propenyl ethers are highly effective in forming crosslinked polymer networks, a property that is leveraged in numerous industrial applications. The double bond in the this compound group is highly reactive towards cationic initiation, leading to efficient network formation.
Crosslinked networks from this compound-based systems are typically formed through cationic polymerization, which can be initiated by thermal or photoinitiators. acs.orgtandfonline.com Upon activation, the initiator generates a strong acid, which then protonates the this compound double bond, creating a carbocationic species. This cation can then react with another this compound group, propagating the polymerization and forming a crosslinked three-dimensional network. tandfonline.com
The density of the crosslinks can be controlled by several factors, including the functionality of the this compound monomer (i.e., the number of this compound groups per molecule), the concentration of the initiator, and the curing conditions (temperature and time or light intensity). acs.orgmdpi.com For example, multifunctional propenyl ethers, such as those derived from bisphenols, can form densely crosslinked networks with high thermal stability and mechanical strength. tandfonline.com The crosslinking reaction can be monitored in real-time using techniques like FT-IR spectroscopy by observing the disappearance of the characteristic this compound double bond absorption. acs.orgtandfonline.com
The table below summarizes the effect of propenyl group content on the properties of crosslinked sulfonated poly(aryl ether nitrile) membranes. mdpi.com
| Sample | Propenyl Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |
| CSPEN-60-DBA-0 | 0 | 45.3 | 21.4 |
| CSPEN-60-DBA-5 | 5 | 58.2 | 15.7 |
| CSPEN-60-DBA-10 | 10 | 65.8 | 12.3 |
| CSPEN-60-DBA-15 | 15 | 72.1 | 9.8 |
This interactive table is based on data presented in a study on sulfonated poly(aryl ether nitrile)s. mdpi.com
The rapid and efficient cationic polymerization of propenyl ethers makes them highly suitable for UV-curable systems, which are widely used in the formulation of coatings, adhesives, and inks. tandfonline.comosti.govvot.pl UV curing offers several advantages, including high cure speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). vot.pl
In these applications, a liquid formulation containing this compound monomers or oligomers, along with a photoinitiator (typically an onium salt), is applied to a substrate and then exposed to UV light. researchgate.nettandfonline.com The photoinitiator absorbs the UV radiation and generates the acid that initiates the cationic polymerization, rapidly transforming the liquid formulation into a solid, crosslinked film. tandfonline.com
Propenyl ethers are often used in combination with other monomers, such as epoxides and vinyl ethers, to create hybrid systems with tailored properties. researchgate.net For example, the addition of propenyl ethers to epoxy formulations can increase the cure speed and improve the flexibility of the resulting coating. vot.pl The high reactivity of propenyl ethers makes them particularly attractive for applications requiring very fast curing rates, such as in printing inks and high-speed coating lines. osti.gov The use of multifunctional propenyl ethers can lead to the formation of highly crosslinked networks with excellent adhesion, chemical resistance, and mechanical properties. tandfonline.comvot.pl
The table below shows the effect of a mono-1-propenyl ether of butane-1,4-diol (MoPnE) modifier on the properties of UV-cured epoxy coatings. vot.pl
| MoPnE Content (wt. %) | Persoz Hardness (s) | Flexibility (mm) |
| 0 | 250 | >20 (cracks) |
| 5 | 240 | 10 |
| 10 | 220 | 4 |
| 15 | 200 | 2 |
| 20 | 180 | 2 |
This interactive table is based on data from a study on modified UV-cured epoxy coatings. vot.pl Flexibility is defined by the pin diameter over which the coating does not crack.
Computational and Theoretical Chemistry in Propenyl Ether Research
Density Functional Theory (DFT) Applications for Propenyl Ethers
Density Functional Theory (DFT) has become a workhorse in the computational investigation of propenyl ethers due to its favorable balance of accuracy and computational cost. raa-journal.org It is widely used to explore various aspects of these molecules, from their intrinsic properties to their behavior in chemical reactions. raa-journal.orgresearchgate.net
Electronic Structure, Molecular Geometries, and Energetic Analyses
DFT calculations are routinely employed to determine the electronic structure, optimized molecular geometries, and relative energies of propenyl ether conformers and isomers. For instance, studies on (Z)-methyl 1-propenyl ether have utilized DFT methods to investigate its gas-phase structure and conformational properties. acs.org These calculations have revealed that for some propenyl ethers, a nonplanar anti-structure of the C=C−O−C skeleton is the most stable conformation. acs.org
Energetic analyses using DFT can also shed light on the stability of different this compound derivatives. For example, in a study of a proline-based neuraminidase inhibitor containing a propenyl group, DFT calculations were used to assess the relative stability of its zwitterionic and canonical forms, highlighting the influence of the propenyl moiety and other functional groups on the molecule's conformational preference. mdpi.com The introduction of functional groups was found to enhance the stability of the zwitterion compared to proline. mdpi.com
Computational studies have also explored the conformational behavior of more complex molecules containing this compound fragments, such as in the study of collinolactone, a neuroprotective agent. researchgate.net These calculations, often performed at high levels of theory, can accurately reproduce experimental conformer ratios. researchgate.net
Table 1: Examples of DFT Applications in this compound Research
| Research Area | System Studied | Key Findings |
| Conformational Analysis | (Z)-methyl 1-propenyl ether | A single conformer with a slightly nonplanar anti C=C−O−C skeleton was observed. acs.org |
| Stability Analysis | Proline-based neuraminidase inhibitor with a propenyl group | The introduction of functional groups, including the propenyl group, enhances zwitterion stability. mdpi.com |
| Conformational Behavior | Collinolactone (contains a propenyl entity) | Computational models accurately reproduced experimental conformer ratios. researchgate.net |
Elucidation of Reaction Pathways and Transition State Characterization
A significant application of DFT in this compound research is the elucidation of reaction mechanisms. By mapping out potential energy surfaces, researchers can identify reaction intermediates, locate transition states, and calculate activation barriers, providing a detailed picture of how a reaction proceeds. nsf.govrsc.orgresearchgate.net
For example, DFT calculations have been instrumental in understanding the Claisen rearrangement of aryl propargyl ethers, which can lead to the formation of benzopyran and benzofuran (B130515) structures. nsf.gov These studies have generated free energy profiles for competing reaction cascades, explaining how substituents influence reactivity and regioselectivity. nsf.gov The calculations have shown that these reactions often involve rate-determining Claisen rearrangements followed by subsequent cascades. nsf.gov
In the context of catalysis, DFT has been used to investigate the intramolecular hydroarylation of phenyl propargyl ether catalyzed by indium. rsc.org These calculations revealed that the reaction proceeds through a π-coordination of the propargyl moiety to the catalyst, followed by a nucleophilic attack of the phenyl ring. rsc.org The calculations also helped in identifying the likely catalytic species by comparing the predicted regioselectivity with experimental observations. rsc.org
Furthermore, DFT studies have been applied to understand the isomerization of allyl aryl ethers to their 1-propenyl derivatives catalyzed by ruthenium complexes. researchgate.net An explanation for the observed E/Z selectivity was proposed based on the transition state of the β-elimination step. researchgate.net
Table 2: DFT in Elucidating Reaction Pathways of this compound Precursors
| Reaction | Catalyst/Conditions | Key Mechanistic Insights from DFT |
| Claisen Rearrangement of Aryl Propargyl Ethers | Thermal | Rate-determining Claisen rearrangement followed by reaction cascades. nsf.gov |
| Intramolecular Hydroarylation of Phenyl Propargyl Ether | Indium | π-coordination followed by nucleophilic attack; identified InI₃ as the likely catalyst. rsc.org |
| Isomerization of Allyl Aryl Ethers | Ruthenium complexes | E/Z selectivity controlled by the transition state of β-elimination. researchgate.net |
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
DFT calculations are a powerful tool for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. epstem.netresearchgate.net This capability is invaluable for identifying reaction intermediates and products and for interpreting experimental spectra. By comparing calculated spectra with experimental data, researchers can confirm the structures of transient species and gain further confidence in proposed reaction mechanisms.
For instance, in the study of the Claisen rearrangement of aryl propargyl ethers, the structure of a key tetracyclic cyclohexenone intermediate was initially assigned spectroscopically and later supported by computational analysis. nsf.gov In another example, DFT calculations were used to predict the vibrational frequencies of 2,2',4,4'-tetrabromodiphenyl ether, showing excellent agreement with experimental IR and Raman spectra. nih.gov Such calculations can also reveal the effects of substituents on vibrational modes. nih.gov
The ability to accurately predict spectroscopic data is crucial for validating the species identified along a calculated reaction pathway. If the computed spectra of proposed intermediates and transition states are consistent with experimental observations, it provides strong support for the elucidated mechanism.
Microkinetic Modeling and Simulation of this compound Reactions
Development of Microkinetic Models for Heterogeneous and Homogeneous Catalysis
Microkinetic models have been successfully developed to study this compound-related reactions in both heterogeneous and homogeneous catalysis. A notable example is the investigation of primary olefin formation from dimethyl ether (DME) over ZSM-5 catalysts. researchgate.netamazonaws.comchalmers.se In these studies, microkinetic models were constructed to simulate the complex reaction network leading to propylene (B89431). researchgate.netamazonaws.comchalmers.se
The development of these models involves defining a reaction network, estimating the rate constants for each step, and solving the resulting set of differential equations that describe the system's dynamics. amazonaws.comchalmers.sechemrxiv.orgacs.org
Parameter Estimation and Validation of Kinetic Models
A critical aspect of microkinetic modeling is the estimation of the kinetic parameters, which include pre-exponential factors and activation energies for each elementary step. These parameters can be obtained from DFT calculations, experimental data, or a combination of both. amazonaws.comchalmers.sersc.org
In the study of DME conversion over ZSM-5, kinetic parameters were obtained by fitting the model to experimental data from transient experiments, such as those conducted in a Temporal Analysis of Products (TAP) reactor. researchgate.netscispace.com The model was validated by its ability to reproduce the experimentally observed profiles of reactants, intermediates, and products. researchgate.netscispace.com
For the synthesis of propyl tert-butyl ether, a systematic approach was used where numerous candidate kinetic equations were fitted to experimental data. ub.edu The best model was selected based on both mathematical and physicochemical criteria, corresponding to an Eley-Rideal mechanism. ub.edu
Validation of the kinetic models is crucial to ensure their predictive power. This often involves comparing the model's predictions with experimental data obtained under different conditions than those used for parameter fitting. rsc.orgub.edu Successful validation enhances the confidence in the model's ability to describe the reaction mechanism and to predict the system's behavior under various operating conditions.
Advanced Theoretical Approaches for Mechanistic Insights
To unravel the complex reaction mechanisms involving propenyl ethers, researchers employ a suite of advanced theoretical methods. These computational tools allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states, and the quantification of energetic barriers, which are crucial for understanding reaction kinetics and thermodynamics.
Ab initio quantum mechanical methods, which are derived from first principles without empirical parameters, are fundamental to obtaining a precise understanding of the electronic structure and energetics of this compound systems. Among these, coupled cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is renowned for its high accuracy in calculating molecular energies. ucsb.eduharvard.edu
These high-level calculations are critical for determining:
Reaction and Activation Energies: For instance, in the ozonolysis of vinyl ethers, G4 calculations—a high-accuracy composite method—have been used to map the free-energy profile. nih.gov These calculations revealed that the cleavage of the primary ozonide is highly exothermic, with over 57 kcal/mol of excess energy, a critical factor influencing the reaction's outcome. nih.gov Similarly, the activation free energy for the rearrangement of benzyl (B1604629) vinyl ether was calculated to be 40.1 kcal/mol using the CBS-QB3 method, another high-accuracy approach. uq.edu.au
Conformational Energetics: Propenyl ethers can exist in different spatial arrangements or conformations. High-accuracy calculations can determine the relative stabilities of these conformers. For example, studies on phenyl vinyl ether complexed with methanol (B129727) used SCS-CC2 and LCCSD(T0)-F12 methods to evaluate the subtle energy differences, often less than 1 kcal/mol, between various binding motifs. beilstein-journals.orgmpg.de
Thermochemical Properties: Methods like CCSD(T) are used to refine energies for stationary points on a potential energy surface, which have been initially optimized with other methods like density functional theory (DFT). researchgate.net This dual-level approach provides reliable thermochemical data, such as enthalpies of formation and reaction enthalpies. researchgate.netresearchgate.net
The table below presents a sample of calculated energetic data for reactions involving vinyl ether derivatives, showcasing the type of insights gained from high-accuracy methods.
| Reaction/System | Computational Method | Calculated Property | Value (kcal/mol) | Reference |
| Benzyl Vinyl Ether Rearrangement | CBS-QB3 | Activation Free Energy | 40.1 | uq.edu.au |
| Allyl Vinyl Ether Rearrangement | CBS-QB3 | Activation Free Energy | 29.9 | uq.edu.au |
| Methyl Vinyl Ether Ozonolysis | G4 | Cleavage A Barrier | 5.9 - 6.6 lower than B | nih.gov |
| Methyl Vinyl Ether Ozonolysis | G4 | Cleavage A Thermodynamics | 13.0 more favorable | nih.gov |
This table is illustrative and compiles data from various vinyl ether systems to demonstrate the application of computational methods.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. This approach is invaluable for studying propenyl ethers in condensed phases, such as in solution, where solvent interactions can dramatically alter reactivity and molecular behavior. nih.govaps.org
Key applications of MD simulations in this compound research include:
Understanding Solvation Structures: MD simulations can reveal the detailed arrangement of solvent molecules around a this compound. For example, simulations of poly(vinyl methyl ether) (PVME) in water have shown how water molecules form hydrogen bond networks around the polymer and how these structures change with concentration. longdom.org
Probing Reactivity in Solution: The presence of a solvent can stabilize transition states and change reaction barriers. nih.gov For the Claisen rearrangement of allyl-p-tolyl ether, a reaction analogous to what a substituted this compound might undergo, MD simulations combined with machine learning (ML/MM) showed that an aqueous environment lowers the activation barrier from 33.35 kcal/mol (gas phase) to 30.08 kcal/mol. nih.gov This acceleration is attributed to specific hydrogen bonding between water molecules and the ether oxygen in the transition state. nih.govarxiv.org
Simulating Environmental Effects: The properties of the solvent, such as polarity and viscosity, directly impact reaction kinetics. acs.orgresearchgate.net MD simulations can quantify how changes in solvent properties, like the dielectric constant, affect reaction rate constants, showing a direct correlation between solvent polarity and reaction speed for ether hydrolysis. acs.org
The integration of quantum mechanics with molecular mechanics (QM/MM) in MD simulations offers a powerful hybrid approach. In a QM/MM simulation, the reactive core of the system (e.g., the this compound and its immediate reaction partner) is treated with high-accuracy quantum mechanics, while the surrounding solvent is modeled using more computationally efficient classical mechanics. acs.orgmdpi.com This allows for the accurate study of reaction mechanisms in a realistic, explicitly solvated environment.
The accuracy of classical MD simulations hinges on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. neutron-sciences.org Developing a reliable force field for molecules like propenyl ethers, which contain both ether functionalities and unsaturated bonds, is a specialized task.
The process typically involves:
Parameter Derivation: Force field parameters (e.g., for bond stretching, angle bending, torsional angles, and non-bonded interactions) are derived from high-level ab initio calculations or by fitting to experimental data. csic.esosti.gov For ethers and unsaturated systems, this includes gas-phase conformational energetics, properties of pure liquids (like density and heat of vaporization), and free energies of hydration. acs.orgnih.gov
Validation: The developed force field is then tested for its ability to reproduce a wide range of experimental or high-level computational data not used in the initial parameterization. uq.edu.au For instance, the OPLS/2020 force field for unsaturated hydrocarbons and ethers was validated against liquid densities and heats of vaporization for 60 different liquids. acs.orgnih.gov
Refinement: The parameters are iteratively refined to improve agreement across all validation tests. osti.gov
Several established force fields, such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), have been extended to include parameters for ethers and unsaturated compounds. aip.orgresearchgate.netacs.orgvanderbilt.edu For example, the COMPASS force field, which is derived using a hybrid of ab initio parameterization and empirical optimization, has been successfully applied to simulations of poly(vinyl methyl ether). csic.esaip.org The development of polarizable force fields, which account for the electronic response of molecules to their environment, represents a further step in improving the accuracy of simulations for polar molecules like ethers. researchgate.netacs.org
Specialized Functionalization and Derivatives of Propenyl Ethers
Synthesis of Hydroxyl-Functionalized Propenyl Ethers
Hydroxyalkyl propenyl ethers are valuable as reactive diluents in photopolymerizable systems and as intermediates for creating hybrid monomers. researchgate.net A primary and efficient method for their synthesis is the isomerization of the corresponding allyl ethers. researchgate.net This process is often catalyzed by ruthenium complexes, offering an atom-economical and environmentally sustainable route. researchgate.net
A common approach involves the base-catalyzed condensation of allyl glycidyl (B131873) ether with phenols, followed by the isomerization of the resulting allyl groups. For instance, the reaction of hydroquinone (B1673460) with allyl glycidyl ether in the presence of potassium hydroxide (B78521) yields a di-functional intermediate. Subsequent isomerization using a ruthenium catalyst, such as [(C₆H₅)₃P]₃RuCl₂, converts the allyl groups to propenyl groups. tandfonline.com
Another significant pathway is the solvent-free isomerization of commercially available allyloxyalkanols. researchgate.net For example, 2-allyloxyethanol (B34915) and its poly(ethylene glycol) derivatives can be isomerized to their corresponding 1-propenyloxyalcohols. researchgate.netbibliotekanauki.pl The reaction conditions, including the type of ruthenium catalyst, temperature, and atmospheric conditions (oxidative or non-oxidative), significantly influence the reaction's productivity and selectivity. researchgate.netbibliotekanauki.pl The presence of a hydroxyl group in the substrate molecule can play a crucial role in the catalytic cycle, potentially regenerating the active hydride species of the ruthenium catalyst. bibliotekanauki.pl
Table 1: Ruthenium-Catalyzed Isomerization of Allyloxyalkanols
| Allyloxyalkanol Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Allyloxyethanol | [RuClH(CO)(PPh₃)₃] | 80 | 1 | 2-(1-Propenyloxy)ethanol | >99 | researchgate.net |
| 2-[2-(Allyloxy)ethoxy]ethanol | [RuClH(CO)(PPh₃)₃] | 80 | 0.5 | 2-[2-(1-Propenyloxy)ethoxy]ethanol | 100 | researchgate.net |
Synthesis of Fluorinated Propenyl Ether Derivatives
The incorporation of fluorine into this compound structures can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. researchgate.net Various synthetic strategies have been developed to produce these fluorinated derivatives.
One method involves the reaction of perfluoroolefins with alcohols in the presence of a base. sibran.ru For example, tetrafluoroethylene (B6358150) can react with aliphatic alcohols to yield fluorinated ethers. sibran.ru Another approach is the pyrolysis of derivatives of perfluoro-2-alkoxypropionic acids, which is a method used in industrial settings. fluorine1.ru This process typically involves the reaction of hexafluoropropylene oxide (HFPO) with a perfluorinated acyl fluoride (B91410) to form a perfluoro-2-alkoxy-propionyl fluoride, which is then pyrolyzed. fluorine1.ru
The addition of fluorinated alcohols to epoxides is another route to fluorinated ethers. For instance, 1,1,2-trihydroperfluoropentanol and 1,1,2-trihydroperfluoroheptanol can react with HFPO in the presence of sodium hydroxide. fluorine1.ru The resulting acids can then be reduced to the corresponding alcohols. fluorine1.ru
Furthermore, fluorinated this compound functionalized resins have been synthesized for applications in photopolymerization. researchgate.net These resins can exhibit high double-bond conversion and result in coatings with low glass-transition temperatures and hydrophobic surfaces. researchgate.net
Table 2: Synthesis Methods for Fluorinated Ethers
| Reactants | Method | Product Type | Reference |
|---|---|---|---|
| Perfluoroolefins and Alcohols | Base-catalyzed addition | Partially fluorinated dialkyl ethers | sibran.ru |
| Hexafluoropropylene oxide and Perfluorinated acyl fluoride | Pyrolysis | Perfluoroalkyl vinyl ethers | fluorine1.ru |
Siloxane-Containing this compound Derivatives
The introduction of siloxane moieties into this compound derivatives can enhance properties like flexibility, thermal stability, and surface characteristics. A key synthetic route to these compounds is the hydrosilylation reaction, where a Si-H bond adds across a double bond. mdpi.com
Mono-, di-, and multifunctional 1-propenyl ether substituted siloxanes can be prepared by the hydrosilylation of (1-propenoxy)norborn-5-enes with various linear and cyclic hydrogen-functional siloxanes. researchgate.net This reaction proceeds chemoselectively at the norbornene double bond. researchgate.net These resulting monomers and oligomers are capable of rapid photoinduced cationic polymerization. researchgate.net
Another strategy involves the functionalization of carbazole-based molecules with siloxane chains. mdpi.com This is often achieved through the hydrosilylation of an alkenyl spacer attached to the carbazole (B46965) unit. mdpi.com The synthesis can be challenging due to the sensitivity of vinyl- and allyl-aryl intermediates to side reactions. mdpi.com
The synthesis of allyl ether functionalized siloxane monomers has also been reported, which can then be isomerized to the corresponding propenyl ethers. researchgate.net For example, the silylation of homoallyloxyalcohols with chlorosilanes can produce these monomers in high yields. researchgate.net
Table 3: Hydrosilylation for Siloxane-Containing Ethers
| Olefin Substrate | Silane Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| (1-Propenoxy)norborn-5-enes | Hydrogen-functional siloxanes | - | 1-Propenyl ether substituted siloxanes | researchgate.net |
| Alkenyl-functionalized carbazoles | Heptamethyltrisiloxane | - | Siloxane-functionalized carbazole derivatives | mdpi.com |
Development of this compound Moieties in Advanced Chemical Structures
This compound moieties are integral to the development of advanced chemical structures with specialized functionalities. Their high reactivity in photoinduced cationic polymerization makes them attractive for creating crosslinked network polymers. tandfonline.com
A notable application is in the synthesis of multifunctional this compound monomers derived from bisphenols. These monomers can be used to produce polymers with improved mechanical properties and toughness compared to those derived from simple alkyl propenyl ethers. tandfonline.com
The this compound group can also be incorporated into complex structures alongside other functional groups to create materials with unique properties. For example, the development of propenylbenzene derivatives like eugenol (B1671780) and safrole has been a focus in creating new bioactive compounds. researchgate.net While not ethers themselves, the propenyl group is a key structural feature.
Furthermore, the versatility of the this compound group allows for its inclusion in hybrid structures, such as those containing both this compound and siloxane functionalities, leading to materials with a combination of desirable properties from each component. researchgate.net The ability to precisely control the synthesis and functionalization of propenyl ethers continues to drive the development of novel materials for a wide range of applications.
Advanced Analytical Methodologies in Propenyl Ether Research
Spectroscopic Techniques for Reaction Monitoring and Structural Analysis (e.g., Real-time FT-IR Spectroscopy, NMR)
Spectroscopic methods are indispensable for probing the molecular structure of propenyl ethers and monitoring their reactions. Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are primary tools in this domain, providing complementary information on functional groups and the precise atomic arrangement within the molecule.
Real-time FT-IR Spectroscopy has proven particularly valuable for kinetic studies of reactions involving propenyl ethers. By tracking the change in intensity of specific infrared absorption bands over time, researchers can monitor the consumption of reactants and the formation of products. For instance, in the tandem isomerization and polymerization of allyl ethers, the reaction progress was monitored by observing the disappearance of the 1648 cm⁻¹ band associated with the allyl double bond. tandfonline.com This technique is also employed in studying the photopolymerization of 1-propenyl ether functional siloxanes and other systems, enabling detailed analysis of extremely fast polymerization rates. idexlab.comresearchgate.net In atmospheric chemistry research, in-situ FT-IR spectroscopy has been used to investigate the gas-phase products from the ozonolysis of ethyl propenyl ether, identifying ethyl formate (B1220265) as a major product. copernicus.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of propenyl ethers and their derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for unambiguous structure determination. A critical application of NMR is the differentiation and quantification of E and Z geometric isomers of the propenyl group. scispace.com The coupling constants (J-values) between the vinylic protons are characteristic; Z isomers typically show a coupling constant of 6-7 Hz, while E isomers exhibit a larger coupling of 11-12 Hz. researchgate.net
In the synthesis of ¹⁵N-labelled pyridines using ethyl 1-propenyl ether, NMR spectroscopy revealed a cis/trans mixture of the resulting 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran intermediate. marioschubert.ch Furthermore, ¹H NMR has been utilized to study the kinetics of ruthenium-catalyzed olefin metathesis reactions of ethyl vinyl ether, where the rate was found to be independent of the olefin concentration over a wide range. acs.org The technique is also essential for characterizing reaction products in complex rearrangements and establishing stereochemistry through methods like Nuclear Overhauser Effect (NOE) measurements. acs.org
| Technique | Application | Specific Finding / Monitored Parameter | Compound Example | Reference |
|---|---|---|---|---|
| Real-time FT-IR | Reaction Monitoring | Disappearance of allyl double bond band (1648 cm⁻¹) | 1-Allyloxydecane | tandfonline.com |
| In-situ FT-IR | Product Identification | Identification of ethyl formate as a major gas-phase product | Ethyl this compound | copernicus.orgresearchgate.net |
| ¹H NMR | Structural Elucidation (Isomerism) | Differentiation of E/Z isomers via vinylic proton coupling constants (JE ≈ 12 Hz, JZ ≈ 6 Hz) | Divinyl ether fatty acids, Ethyl this compound | researchgate.net |
| ¹H NMR | Copolymerization Analysis | Quantification of Z isomers (signals at 4.3 & 5.9 ppm) and E isomers (4.7 & 6.2 ppm) | Trimethylolpropane (B17298) trithis compound | researchgate.net |
| ³¹P NMR | Kinetic Studies | Measurement of phosphine (B1218219) exchange rates in catalysts | Ruthenium catalyst for olefin metathesis | acs.org |
Mass Spectrometry for Reaction Intermediates and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. In this compound research, it is crucial for identifying transient reaction intermediates and characterizing final products, often with very high sensitivity and specificity.
A significant application is seen in the study of the gas-phase ozonolysis of ethyl this compound (EPE). copernicus.org Using electrospray ionization (ESI) coupled with time-of-flight (TOF) mass spectrometry, researchers identified oligomeric compounds as major constituents of the secondary organic aerosol (SOA) formed. copernicus.orgresearchgate.net These oligomers were found to have repeating units with a mass of 60, corresponding to the chemical composition C₂H₄O₂, which is identical to the main Criegee Intermediate (CH₃CHOO) formed in the reaction. researchgate.netcopernicus.orgd-nb.info
Further structural confirmation was achieved using tandem mass spectrometry (MS/MS). In these experiments, the oligomeric ions were isolated and fragmented, showing a systematic and successive loss of a neutral fragment with mass 60, which strongly supports the proposed oligoperoxide structure. copernicus.orgresearchgate.net High-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance (FTICR-MS), has also been employed to determine the precise elemental compositions of these oligomers. copernicus.orgd-nb.info In other contexts, quadrupole mass spectrometers have been used to detect intermediates like methyl this compound during catalytic processes. acs.org
| Technique | Analyte | Key Finding | Mass/Charge (m/z) Data | Reference |
|---|---|---|---|---|
| ESI(+)/MS-TOF | Secondary Organic Aerosol (SOA) | Identification of oligomers in the mass range 200-800 u | Repeating unit mass of 60 (C₂H₄O₂) | copernicus.orgresearchgate.net |
| ESI(+)/MS/MS-TOF | Oligomers | Structural confirmation of oligoperoxide structure | Successive neutral loss of a fragment with mass 60 | copernicus.orgresearchgate.net |
| ESI(+)/FTICR-MS | Oligomers | Determination of elemental composition | Confirmed composition of repeating unit as C₂H₄O₂ | copernicus.orgd-nb.info |
| GC/EI-MS | Reaction Products | Identification of methyl esters of fatty acid derivatives | Detection of specific product masses | researchgate.net |
Chromatographic Separations for Isomer Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital in this compound research for isolating pure compounds from reaction mixtures, separating geometric isomers, and performing quantitative analysis.
Gas Chromatography (GC) is frequently used for the analysis of volatile propenyl ethers and their reaction products. Specific stationary phases can be used to achieve separation based on polarity and boiling point. For example, ethyl this compound was successfully separated from a complex mixture of 27 other ethers using both a free fatty acid phase (FFAP) column and a DB-17 column. researchgate.net Vapor phase chromatography (VPC), another term for GC, has been used not only to determine the ratio of isomers formed in Claisen rearrangements but also for the preparative separation of these isomers. caltech.edu
Liquid Chromatography (LC) , particularly column chromatography and high-performance liquid chromatography (HPLC), is essential for the purification and analysis of less volatile or thermally sensitive this compound derivatives. Repeated column chromatography has been employed to separate E and Z isomers of products derived from propynyl (B12738560) this compound. acs.org In studies of ozonolysis, HPLC coupled to ESI-MS has been instrumental in confirming the identity of oligomeric structures formed in the aerosol phase, providing an additional layer of separation and analysis before mass detection. copernicus.orgresearchgate.netcopernicus.org
| Technique | Stationary Phase / Column | Application | Compound Example | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | FFMP Column, DB-17 Column | Separation from complex ether mixtures | Ethyl this compound | researchgate.net |
| Vapor Phase Chromatography (VPC/GC) | 4% SE-30 | Isomer ratio analysis and preparative separation | Allyl ester rearrangement products | caltech.edu |
| Column Chromatography | Silica Gel (implied) | Separation of E/Z isomers | Derivatives of propynyl this compound | acs.org |
| HPLC | ReproSil-Pur C18-AQ | Separation and analysis of oligomers prior to MS detection | Oligomers from ethyl this compound ozonolysis | copernicus.org |
Future Research Trajectories in Propenyl Ether Chemistry
Innovations in Sustainable Synthesis and Catalysis of Propenyl Ethers
The development of environmentally friendly and efficient methods for synthesizing propenyl ethers is a primary focus of current research. Traditional syntheses often involve harsh conditions or catalysts that are difficult to recycle. researchgate.net Innovations are centered on atom-economical reactions, the use of renewable resources, and the development of robust and recyclable catalytic systems.
A significant advancement is the isomerization of readily available allyl ethers to propenyl ethers. researchgate.netcamachem.com This method is advantageous as allyl ethers can be synthesized from a wide variety of alcohols and diols, including those from bio-based sources. mdpi.com Ruthenium complexes have been identified as highly effective catalysts for this transformation, enabling the reaction to proceed under solvent-free conditions with high selectivity and yield. researchgate.netmdpi.com Research has demonstrated that ruthenium complexes like [RuClH(CO)(PPh3)3] and [RuCl2(PPh3)3] exhibit exceptionally high catalytic activity, achieving practically quantitative yields of 4-(1-propenyloxy)butan-1-ol with very low catalyst loading. mdpi.com
Future research in this area is directed towards:
Developing even more active and less expensive catalysts based on earth-abundant metals.
Optimizing reaction conditions to minimize energy consumption and waste generation. google.com
Expanding the scope of bio-based starting materials for the synthesis of propenyl ethers. tandfonline.com
Table 1: Comparison of Catalytic Systems for Propenyl Ether Synthesis
| Catalyst System | Substrate | Key Features | Reference |
| Pentacarbonyliron | Alkyl and aryl allyl ethers | Good to excellent yields; one-pot procedure available. | researchgate.nettandfonline.com |
| Ruthenium complexes | Allyl ethers | Atom-economical; solvent-free conditions; high selectivity. | researchgate.netmdpi.com |
| Base catalyst | Allyl ethers | Stereospecific, yielding 95-100% cis-propenyl ether. | researchgate.net |
| Dicobaltoctacarbonyl and silanes | Allylic ethers | Tandem isomerization and cationic polymerization. | researchgate.net |
Design of Novel this compound-Based Functional Materials
The unique reactivity of the this compound group makes it an excellent candidate for creating a wide range of functional materials. Propenyl ethers can undergo photoinitiated cationic polymerization, a rapid and energy-efficient curing method, to form crosslinked polymer networks. tandfonline.comtandfonline.com This has led to their use in applications such as UV-curable coatings, adhesives, and inks. researchgate.nettandfonline.com
A key area of research is the synthesis of multifunctional this compound monomers to create highly crosslinked and robust materials. tandfonline.com For instance, glycerol (B35011) trithis compound, a biorenewable monomer, has been investigated for its potential in thin-film applications. tandfonline.com The properties of the resulting polymers, such as hardness, impact resistance, and adhesion, can be tailored by adjusting the structure and composition of the this compound monomers used. tandfonline.com
Furthermore, propenyl ethers are being incorporated into hybrid materials to impart specific functionalities. The synthesis of this compound functional siloxanes has been achieved, which combine the properties of siloxanes (e.g., flexibility, thermal stability) with the reactivity of propenyl ethers. acs.org These materials undergo rapid UV-initiated polymerization. acs.org Another innovative approach involves creating fluorinated this compound oligomers to produce materials with low surface energy. researchgate.net
Future directions in the design of this compound-based materials include:
Developing monomers from renewable resources to create more sustainable polymers. mdpi.com
Synthesizing polymers with enhanced thermal and mechanical properties for demanding applications.
Designing "smart" materials that respond to external stimuli such as light, pH, or temperature.
Exploring applications in advanced fields like biomedicine for drug delivery or tissue engineering. diva-portal.org
Table 2: Applications of this compound-Based Materials
| Material Type | Monomers/Precursors | Key Properties | Potential Applications | Reference |
| UV-Cured Coatings | Hydroxyalkyl 1-propenyl ethers, Glycerol trithis compound | High reactivity, rapid curing | Coatings, inks, adhesives | researchgate.nettandfonline.com |
| Functional Siloxanes | 1-Propenyl ether functional siloxanes | Flexibility, thermal stability | Specialty coatings, elastomers | acs.org |
| Fluorinated Polymers | Fluorinated this compound oligomers | Low surface energy | Hydrophobic and oleophobic surfaces | researchgate.net |
| Biorenewable Polymers | Glycerol trithis compound | Derived from renewable resources | Sustainable inks, coatings | tandfonline.com |
Predictive Modeling and Data Science in this compound Research
The integration of computational tools, including predictive modeling and data science, is set to revolutionize the field of this compound research. These approaches can significantly accelerate the discovery and optimization of new synthetic routes and materials by providing insights into reaction mechanisms and structure-property relationships. patheon.com
Quantum chemistry calculations are being used to understand the intricate mechanisms of catalytic reactions, such as the isomerization of allyl ethers. nih.gov By modeling the reaction pathways, researchers can identify key intermediates and transition states, which helps in designing more efficient catalysts and optimizing reaction conditions. nih.gov For example, computational analysis has been crucial in understanding the role of the base and solvent in controlling the selectivity of rearrangement reactions of diallyl ethers. nih.gov
Machine learning (ML) is emerging as a powerful tool for predicting the properties and reactivity of this compound-based systems. acs.org By training ML models on existing experimental data, it is possible to predict the outcomes of new experiments, thereby reducing the need for extensive trial-and-error synthesis and characterization. researchgate.netacs.org For instance, ML models can be developed to predict the rate constants of key reactions in this compound chemistry or to forecast the physical properties of new polymer formulations. acs.org The development of quantitative structure-property relationship (QSPR) models can help in designing monomers that will result in polymers with desired characteristics. acs.org
Future research in this domain will likely involve:
The development of more accurate and comprehensive computational models for predicting reaction kinetics and material properties. acs.org
The creation of large, curated datasets to train and validate machine learning models.
The integration of automated synthesis platforms with predictive modeling for high-throughput discovery of new this compound-based materials.
The use of AI and machine learning to navigate the vast chemical space and identify promising new molecular structures. patheon.com
Table 3: Computational Approaches in this compound Research
| Computational Method | Application | Potential Impact | Reference |
| Quantum Chemistry | Mechanistic analysis of catalytic reactions. | Design of more efficient catalysts and optimized reaction conditions. | nih.gov |
| Machine Learning | Prediction of reaction kinetics and material properties. | Accelerated discovery of new materials with desired characteristics. | acs.orgresearchgate.net |
| QSPR Modeling | Establishing relationships between molecular structure and physical properties. | Rational design of monomers for targeted polymer properties. | acs.org |
| Data Science/AI | High-throughput screening of virtual compound libraries. | Identification of novel this compound structures with high potential. | patheon.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for propenyl ether derivatives, and how can purity be optimized?
- Methodological Answer : Propenyl ethers are commonly synthesized via Williamson ether synthesis or nucleophilic substitution reactions. For example, ethyl this compound (EPE) can be prepared by reacting propenol with ethyl bromide under alkaline conditions . Purity optimization involves distillation (e.g., boiling point of EPE >19°C ) and characterization via FTIR or GC-MS to confirm absence of by-products like residual alcohols or alkyl halides.
Q. What safety protocols are critical when handling propenyl ethers in laboratory settings?
- Methodological Answer : Propenyl ethers (e.g., ethyl this compound) are flammable liquids (H225) and may cause respiratory irritation (H336). Safety measures include:
- Use of fume hoods to prevent inhalation .
- Immediate skin decontamination with soap/water upon contact .
- Storage in flame-proof cabinets away from oxidizers .
Safety Data Sheets (SDS) from manufacturers like Aladdin Scientific provide hazard-specific guidance .
Q. How can researchers characterize propenyl ethers spectroscopically?
- Methodological Answer :
- FTIR : Identify ether C-O-C stretching (1050–1150 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹) bands .
- NMR : ¹H NMR shows vinyl protons (δ 4.5–6.5 ppm) and ether-linked CH₂/CH₃ groups (δ 1.0–4.0 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 102 for dipropyl ether) confirm molecular weight .
Advanced Research Questions
Q. How do reaction conditions influence the ozonolysis of propenyl ethers, and how can oligomeric by-products be analyzed?
- Methodological Answer : Ozonolysis of ethyl this compound in a reaction chamber produces oligomers via radical recombination. Key factors:
- Ozone Concentration : Higher concentrations accelerate reaction rates but increase oligomer formation .
- Temperature : Low temperatures (e.g., -78°C) favor primary ozonides, while room temperature promotes secondary products .
- Analysis : Use SMPS (scanning mobility particle sizer) for aerosolized oligomers and HPLC-MS for structural identification .
Q. What computational methods are suitable for modeling the stability and reactivity of propenyl ethers?
- Methodological Answer :
- DFT Calculations : Predict bond dissociation energies (e.g., C-O vs. C=C bonds) to assess thermal stability .
- Molecular Dynamics : Simulate solvent interactions (e.g., acetone or THF) to optimize reaction conditions .
- QSPR Models : Correlate substituent effects (e.g., electron-donating groups on the ether) with reaction kinetics .
Q. How can contradictory data on this compound degradation pathways be resolved?
- Methodological Answer : Discrepancies in degradation products (e.g., aldehydes vs. ketones) may arise from:
- Experimental Design : Differences in oxidant sources (O₃ vs. OH radicals) or humidity levels .
- Analytical Techniques : Cross-validate using FTIR (gas-phase products) and LC-MS (condensed-phase products) .
- Reproducibility : Follow standardized protocols from journals like Atmospheric Chemistry and Physics .
Q. What ethical considerations apply to this compound research involving human-derived samples?
- Methodological Answer :
- Institutional Review : Submit protocols to ethics committees detailing participant selection, risks (e.g., solvent exposure), and mitigation strategies .
- Data Transparency : Archive raw spectra, chromatograms, and synthetic procedures in repositories like Zenodo for peer validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
